4-Nitrobenzothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitrobenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c8-7(12)5-1-3-6(4-2-5)9(10)11/h1-4H,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBQPBMIZPCKAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388209 | |
| Record name | 4-Nitrobenzothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26060-30-0 | |
| Record name | 4-Nitrobenzothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrobenzene-1-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Nitrobenzothioamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-Nitrobenzothioamide. While specific experimental data for this compound is limited in publicly available literature, this document compiles established knowledge of related aromatic thioamides and nitro compounds to offer a detailed profile for research and development purposes.
Chemical Structure and Properties
This compound is an aromatic thioamide featuring a benzene ring substituted with a nitro group at the para position and a thioamide functional group.
Structure:
The presence of the electron-withdrawing nitro group and the thioamide functionality dictates the chemical reactivity and potential biological activity of the molecule. The core chemical and physical properties are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other physical properties are largely extrapolated from its amide analog, 4-nitrobenzamide, and general characteristics of aromatic thioamides due to a lack of specific experimental data for this compound in the available literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₆N₂O₂S | [1] |
| Molecular Weight | 182.2 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | Inferred from related compounds. |
| Melting Point | Data not available. Likely lower than 4-Nitrobenzamide (199-201 °C). | Thioamides often have lower melting points than their corresponding amides. |
| Boiling Point | Data not available. | Expected to be high due to polarity and molecular weight. |
| Solubility | Expected to be sparingly soluble in water and soluble in organic solvents like THF, and DMF. | General solubility of aromatic thioamides. |
| pKa | The thioamide N-H is expected to be more acidic than the corresponding amide N-H. | [2] |
Spectroscopic and Structural Characteristics
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm, likely showing two distinct doublets due to the para-substitution. Thioamide N-H protons would appear as a broad singlet, typically downfield. |
| ¹³C NMR | Aromatic carbons would appear in the 120-150 ppm range. The thiocarbonyl (C=S) carbon is expected to be significantly downfield, around 200-210 ppm.[2] |
| IR Spectroscopy | Characteristic C=S stretching vibration around 1120 (±20) cm⁻¹. N-H stretching vibrations around 3100-3400 cm⁻¹. Asymmetric and symmetric NO₂ stretching bands around 1530 and 1350 cm⁻¹, respectively.[2] |
| UV-Vis Spectroscopy | A characteristic absorption maximum for the thioamide C=S bond is expected around 265 (±5) nm.[2] |
Experimental Protocols
A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's reagent.[3][4]
Synthesis of this compound from 4-Nitrobenzamide
Principle: This reaction involves the conversion of the carbonyl group (C=O) of 4-nitrobenzamide to a thiocarbonyl group (C=S) using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).
Materials:
-
4-Nitrobenzamide
-
Lawesson's Reagent
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzamide in anhydrous THF.
-
In a separate flask, dissolve Lawesson's reagent (0.5 to 1.0 molar equivalents) in anhydrous THF.
-
Slowly add the Lawesson's reagent solution to the 4-nitrobenzamide solution at room temperature with stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., reflux) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is redissolved in an organic solvent like dichloromethane or ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While specific biological studies on this compound are not extensively documented, the presence of the nitroaromatic and thioamide moieties suggests potential for biological activity.
-
Nitroaromatic Compounds: Many compounds containing a nitro group exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5] The nitro group can be bioreduced in vivo to form reactive nitroso and hydroxylamino intermediates, which can lead to cellular damage in target organisms or cells.
-
Thioamides: Thioamides are known to be isosteres of amides and have been incorporated into various therapeutic agents.[6] They can act as potent hydrogen bond donors and have a greater affinity for certain metals compared to amides, which can be exploited in drug design.[6] Some thioamides have shown promise as inhibitors of various enzymes.
Hypothetical Signaling Pathway for Antitumor Activity:
Based on the known mechanisms of some nitroaromatic anticancer agents, a plausible (though unproven for this specific compound) mechanism could involve the induction of cellular stress and apoptosis.
Caption: A hypothetical signaling pathway for the antitumor activity of this compound.
Conclusion
This compound is a compound of interest for chemical and pharmaceutical research due to its structural features. While direct experimental data is sparse, this guide provides a solid foundation based on the known chemistry of aromatic thioamides and nitro compounds. The synthetic protocol outlined is robust and well-established for this class of molecules. Further investigation into the specific physical, chemical, and biological properties of this compound is warranted to fully explore its potential in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 4-Nitrobenzothioamide from 4-Nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 4-nitrobenzothioamide from 4-nitrobenzonitrile. The primary method detailed herein utilizes phosphorus pentasulfide (P₄S₁₀) as a thionating agent in an alcoholic solvent, a procedure noted for its simplicity, high yields, and mild reaction conditions.[1][2] This guide is intended to furnish researchers and professionals in the fields of medicinal chemistry and drug development with the necessary details to replicate this synthesis for further research and development applications.
Introduction
Thioamides are a critical class of organic compounds that serve as versatile intermediates in the synthesis of various sulfur-containing heterocycles, many of which exhibit significant biological activity. The conversion of nitriles to thioamides is a fundamental transformation in organic synthesis. While several methods exist for this conversion, including the use of Lawesson's reagent or hydrogen sulfide with a base, the use of phosphorus pentasulfide in ethanol offers a practical and efficient alternative.[1][3] This method is characterized by its straightforward procedure, rapid reaction times, and the absence of tar formation, making it an attractive choice for laboratory-scale synthesis.[1][2]
Reaction Scheme
The synthesis of this compound from 4-nitrobenzonitrile using phosphorus pentasulfide is depicted in the following reaction scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of thioamides from various nitriles using the phosphorus pentasulfide method, as reported in the literature. These values provide a general guideline for the expected outcomes of the synthesis of this compound.
| Parameter | Value | Reference |
| Reagent Molar Ratio | Nitrile : P₄S₁₀ = 1 : 2 | [2] |
| Solvent | Ethanol | [1][2] |
| Reaction Temperature | Reflux | [1][2] |
| Reaction Time | 2 - 6.5 hours | [2] |
| Yield | 47 - 95% (for various thioamides) | [2] |
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound from 4-nitrobenzonitrile, adapted from the general method described by Kaboudin and Elhamifar (2006).[1][2]
Materials:
-
4-Nitrobenzonitrile
-
Phosphorus pentasulfide (P₄S₁₀)
-
Ethanol (absolute)
-
Chloroform
-
Calcium chloride (anhydrous)
-
Ethyl acetate
-
n-Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a solution of phosphorus pentasulfide (10 mmol) in absolute ethanol (5 mL).
-
Reagent Addition: Stir the solution for 1 hour at room temperature. To this solution, add 4-nitrobenzonitrile (5 mmol).
-
Reaction: Heat the resulting mixture to reflux and maintain the reflux for a period of 2 to 6.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with chloroform (200 mL).
-
Drying and Concentration: Separate the organic phase and dry it over anhydrous calcium chloride. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (e.g., 40:60 v/v) as the eluent to afford the pure this compound.[2]
Visualized Workflow
The following diagram illustrates the logical workflow of the synthesis process.
Caption: Synthesis workflow for this compound.
Conclusion
The synthesis of this compound from 4-nitrobenzonitrile using phosphorus pentasulfide in ethanol is a highly effective and practical method suitable for laboratory settings. The procedure is straightforward, employs readily available reagents, and provides good to excellent yields of the desired product. This technical guide provides the necessary information for researchers to successfully implement this synthesis, enabling further exploration of the chemical and biological properties of this compound and its derivatives in drug discovery and development.
References
Spectroscopic Profile of 4-Nitrobenzothioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Nitrobenzothioamide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic values and established experimental protocols. The data herein serves as a valuable reference for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and by drawing analogies to structurally similar compounds, such as 4-nitrobenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 - 8.1 | Doublet | 2H | Aromatic Protons (ortho to -NO₂) |
| ~8.0 - 7.8 | Doublet | 2H | Aromatic Protons (ortho to -CSNH₂) |
| ~9.5 - 8.5 | Broad Singlet | 2H | Thioamide Protons (-CSNH₂) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~200 - 195 | Thioamide Carbon (-CSNH₂) |
| ~150 - 148 | Aromatic Carbon (-C-NO₂) |
| ~145 - 143 | Aromatic Carbon (-C-CSNH₂) |
| ~130 - 128 | Aromatic Carbons (-CH) |
| ~125 - 123 | Aromatic Carbons (-CH) |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H Stretch (Thioamide) |
| 1620 - 1580 | Strong | C=C Stretch (Aromatic) |
| 1530 - 1500 | Strong | Asymmetric NO₂ Stretch |
| 1450 - 1400 | Medium | C-N Stretch (Thioamide) |
| 1350 - 1330 | Strong | Symmetric NO₂ Stretch |
| 1300 - 1200 | Strong | C=S Stretch (Thioamide) |
Sample Preparation: KBr Pellet
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 182 | High | [M]⁺ (Molecular Ion) |
| 166 | Medium | [M - S]⁺ |
| 152 | Medium | [M - NO]⁺ |
| 136 | High | [M - NO₂]⁺ |
| 121 | Medium | [C₇H₅S]⁺ |
| 104 | Medium | [C₇H₄O]⁺ |
| 76 | Medium | [C₆H₄]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol for FT-IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Protocol for Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the solid this compound sample directly into the ion source using a direct insertion probe.
-
Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Starting materials for 4-Nitrobenzothioamide synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for 4-Nitrobenzothioamide, a key intermediate in various chemical and pharmaceutical research areas. The document provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Core Synthetic Strategies
The synthesis of this compound can be approached through two principal pathways, both commencing from readily available starting materials. The choice of route may depend on factors such as starting material availability, desired purity, and reaction scale.
-
Thionation of 4-Nitrobenzamide: This is a direct and efficient method involving the conversion of the amide functional group of 4-nitrobenzamide into a thioamide.
-
Thiolysis of 4-Nitrobenzonitrile: This pathway involves the reaction of 4-nitrobenzonitrile with a sulfur source to yield the target thioamide.
Each of these primary precursors, 4-nitrobenzamide and 4-nitrobenzonitrile, can be synthesized from more fundamental starting materials, offering a multi-step but versatile approach.
Experimental Protocols and Data
The following sections provide detailed experimental procedures and associated quantitative data for the synthesis of this compound and its key precursors.
Route 1: Synthesis via 4-Nitrobenzamide
This route first involves the preparation of 4-nitrobenzamide from 4-nitrobenzoic acid, followed by its thionation to this compound.
A common method for the amidation of 4-nitrobenzoic acid involves its reaction with ammonia in the presence of a catalyst.[1][2] Another approach is the conversion of the carboxylic acid to an acid chloride followed by reaction with ammonia.[1]
Table 1: Synthesis of 4-Nitrobenzamide
| Starting Material | Reagents | Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 4-Nitrobenzoic Acid | Ammonia | Boric Acid, Polyethylene Glycol (PEG-400) | Trichlorobenzene | 160-185 | Not Specified | Up to 97 |
| 4-Nitrobenzoic Acid | Ammonia | Tetrabutoxytitanium, PEG-400 | Trichlorobenzene/o-xylene | 160-185 | Not Specified | High |
| 4-Nitrobenzoic Acid | Thionyl Chloride, Ammonia | Dimethylformamide (catalyst) | Trichlorethylene | ~100 (acid chloride formation), 50-60 (amidation) | Not Specified | ~90 |
Experimental Protocol: Catalytic Amidation of 4-Nitrobenzoic Acid [1][2]
-
To a reaction vessel, add 4-nitrobenzoic acid (1 mole), boric acid (0.008-0.4 moles), and polyethylene glycol (PEG-400, 0.00024-0.266 moles) in an organic solvent such as trichlorobenzene.
-
Heat the mixture to 160-185 °C with stirring.
-
Bubble ammonia gas through the reaction mixture.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Isolate the 4-nitrobenzamide by filtration, wash with an appropriate solvent, and dry.
The conversion of 4-nitrobenzamide to this compound is effectively achieved using a thionating agent such as Lawesson's reagent.[3][4][5]
Table 2: Thionation of 4-Nitrobenzamide
| Starting Material | Thionating Agent | Solvent | Temperature | Reaction Time | Yield |
| 4-Nitrobenzamide | Lawesson's Reagent | Toluene | Reflux | 4 hours | Not Specified for this specific substrate, but generally high for amides |
Experimental Protocol: Thionation using Lawesson's Reagent [5]
-
In a round-bottom flask, dissolve 4-nitrobenzamide (1 mmol) in toluene (4 mL).
-
Add Lawesson's reagent (0.55 mmol).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (approximately 4 hours).
-
Cool the reaction mixture.
-
(Workup Note) To simplify purification, excess Lawesson's reagent and byproducts can be quenched. Add ethanol (2 mL) and reflux for an additional 2 hours.[5]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Route 2: Synthesis via 4-Nitrobenzonitrile
This alternative route involves the synthesis of 4-nitrobenzonitrile from various precursors, followed by its conversion to this compound.
4-Nitrobenzonitrile can be prepared from several starting materials, including 4-nitrobenzaldehyde, 4-nitrobenzoic acid, and 4-nitrostyrene.[6][7]
Table 3: Synthesis of 4-Nitrobenzonitrile
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 4-Nitrobenzaldehyde | Hydroxylamine Hydrochloride | DMSO | 100 | 0.5 hours | 82.3 |
| 4-Nitrobenzoic Acid | p-Toluenesulfonamide, Phosphorus Pentachloride | None (neat) | 200-205 | ~30 minutes | 85-90 |
| 4-Nitrostyrene | Sodium Nitrite, Iron(III) Porphyrin, Formic Acid | Acetonitrile | 70 | 4 hours | 80.7 |
| 4-Nitrostyrene | Potassium Nitrite, N-Chlorosuccinimide | Acetonitrile | Room Temperature | 8 hours | 75 |
Experimental Protocol: Synthesis from 4-Nitrobenzaldehyde [6]
-
In a suitable flask, combine 4-nitrobenzaldehyde (5 g, 1 eq.) and hydroxylamine hydrochloride (4.24 g, 1.85 eq.) in DMSO (50 mL).
-
Heat the mixture to 100 °C and stir for 30 minutes.
-
After cooling, precipitate the product by adding water.
-
Collect the solid by filtration.
-
Purify the crude 4-nitrobenzonitrile by column chromatography.
Experimental Protocol: Synthesis from 4-Nitrobenzoic Acid [7]
-
In a round-bottomed flask, mix p-nitrobenzoic acid (100.3 g, 0.6 mole) and p-toluenesulfonamide (109.9 g, 0.64 mole).
-
In a fume hood, add phosphorus pentachloride (262.2 g, 1.26 moles) and stir to mix.
-
Gently heat the mixture to initiate the reaction, then raise the temperature to 200–205 °C until distillation ceases.
-
Cool the reaction mixture and treat with pyridine (240 mL), warming gently to dissolve.
-
Cautiously add water (1.1 L) with stirring to precipitate the product.
-
Filter the solid, wash with water, and then suspend in 5% sodium hydroxide solution.
-
After stirring for 30 minutes, filter the solid, wash thoroughly with water, and dry to yield 4-nitrobenzonitrile.
The conversion of the nitrile group to a thioamide can be achieved by reaction with a source of hydrogen sulfide. A novel method utilizes H₂S-based salts in supercritical CO₂.[8]
Table 4: Thiolysis of 4-Nitrobenzonitrile
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Benzonitrile derivatives | H₂S-based salts (e.g., [TBDH][HS]) | Supercritical CO₂ (8 MPa) | 40 | 0.5 hours | Up to 98 (for various benzonitriles) |
Experimental Protocol: Thiolysis in Supercritical CO₂ [8]
-
Charge a high-pressure reactor with 4-nitrobenzonitrile and an appropriate H₂S-based salt (e.g., prepared from an organic base like TBD and H₂S).
-
Pressurize the reactor with CO₂ to 8 MPa.
-
Heat the mixture to 40 °C and stir for 30 minutes.
-
After the reaction, vent the CO₂.
-
Extract the product and purify as necessary. (Note: This is a specialized method requiring specific equipment).
Synthetic Workflow Visualizations
The following diagrams illustrate the logical flow of the synthetic pathways described.
Biological Context and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, compounds containing the nitro functional group are known to possess a broad spectrum of biological activities.[9][10] The nitro group is a strong electron-withdrawing group that can participate in redox reactions within biological systems. This property is often linked to the antimicrobial and cytotoxic effects observed in many nitro-aromatic compounds.[10] Derivatives of the precursor, 4-nitrobenzamide, have been investigated for their antimicrobial activity.[11][12] The biological activity of this compound is an area ripe for further investigation, potentially as an antimicrobial, anticancer, or enzyme-inhibiting agent. The primary mechanism is likely related to the redox properties of the nitro group, which can lead to the generation of reactive nitrogen species and oxidative stress in cells.
References
- 1. RU2103260C1 - Method for production of 4-nitrobenzamide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 6. Page loading... [guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tandf.figshare.com [tandf.figshare.com]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpbs.com [ijpbs.com]
- 12. researchgate.net [researchgate.net]
The Physical and Chemical Stability of 4-Nitrobenzothioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the physical and chemical stability of 4-Nitrobenzothioamide is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of its structural analogs, thioamides and nitroaromatic compounds, to infer its stability profile and provide robust experimental protocols for its evaluation.
Introduction
This compound, a derivative of benzamide, features a nitro group at the para position of the benzene ring and a thioamide functional group. While its direct applications are not extensively documented, its structural motifs—the nitroaromatic ring and the thioamide group—are of significant interest in medicinal chemistry and drug development. Nitroaromatic compounds are known for their diverse biological activities, while thioamides are often introduced into molecules to enhance metabolic stability or to act as bioisosteres of amides.[1] A thorough understanding of the physical and chemical stability of this compound is therefore crucial for its potential development and application in various scientific fields.
This technical guide aims to provide a detailed overview of the anticipated physical and chemical stability of this compound. It summarizes key physicochemical properties, discusses potential degradation pathways, and provides detailed experimental protocols for its stability assessment.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 26060-30-0 | [2] |
| Molecular Formula | C7H6N2O2S | [2] |
| Molecular Weight | 182.2 g/mol | [2] |
| IUPAC Name | 4-nitrobenzenecarbothioamide | [2] |
| Synonyms | p-Nitrothiobenzamide | [2] |
Properties such as melting point, boiling point, and solubility have not been found in the reviewed literature. For the analogous compound, 4-Nitrobenzamide, the melting point is reported to be in the range of 199-201 °C and it is sparingly soluble in water.[3] It is anticipated that this compound will be a crystalline solid with limited aqueous solubility.
Chemical Stability and Potential Degradation Pathways
The chemical stability of this compound is expected to be influenced by its two primary functional groups: the thioamide and the nitroaromatic ring.
Thioamide Group Stability
Thioamides are generally more susceptible to hydrolysis than their corresponding amides, particularly under acidic or basic conditions. The acid-lability of thioamides is a known challenge in peptide synthesis.[4] Hydrolysis of the thioamide group in this compound would likely yield 4-nitrobenzoic acid and hydrogen sulfide.
Thioamides can also be susceptible to oxidation, which can lead to the formation of the corresponding amide or other sulfur-containing species. The stability of thioamides can be influenced by steric and electronic factors of the surrounding molecule.
Nitroaromatic Group Stability
The nitro group is an electron-withdrawing group that can influence the reactivity of the aromatic ring. A common degradation pathway for nitroaromatic compounds, particularly in biological systems or under reducing conditions, is the reduction of the nitro group.[5] This can proceed through nitroso and hydroxylamino intermediates to form the corresponding 4-aminobenzothioamide.
Photostability is another critical consideration for nitroaromatic compounds. Upon exposure to light, they can undergo various photochemical reactions, including photoreduction of the nitro group or other rearrangements.
Inferred Degradation Pathways
Based on the chemistry of related compounds, the following degradation pathways for this compound can be postulated:
-
Hydrolysis: Cleavage of the thioamide bond to form 4-nitrobenzoic acid.
-
Reduction: Reduction of the nitro group to form 4-aminobenzothioamide.
-
Oxidation: Oxidation of the thioamide to the corresponding amide (4-nitrobenzamide).
These potential pathways are visualized in the diagram below.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of well-defined experimental protocols should be employed. The following sections detail methodologies for key stability studies.
Forced Degradation Studies
Forced degradation (stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 24, 48, and 72 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 7 days.
-
Photostability: Expose the solid compound and a solution in a suitable solvent to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6]
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method (see section 4.3) to quantify the remaining this compound and detect any degradation products.
The workflow for a forced degradation study is illustrated below.
Caption: Workflow for forced degradation studies.
Long-Term and Accelerated Stability Studies
These studies are performed to determine the shelf-life and recommended storage conditions.
Protocol 2: Long-Term and Accelerated Stability Study
-
Sample Preparation: Package the solid this compound in the proposed container closure system.
-
Storage Conditions:
-
Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance (visual inspection)
-
Assay for this compound content (using a validated HPLC method)
-
Quantification of any degradation products
-
Development of a Stability-Indicating HPLC Method
A validated stability-indicating analytical method is crucial for accurately quantifying the compound and its degradation products.
Protocol 3: HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector set at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The method must be able to resolve this compound from all process-related impurities and degradation products.
Summary and Conclusion
While direct stability data for this compound is scarce, a comprehensive understanding of the stability of thioamides and nitroaromatic compounds allows for the prediction of its stability profile. The primary degradation pathways are anticipated to be hydrolysis of the thioamide group and reduction of the nitro group. Rigorous experimental evaluation, following the detailed protocols provided in this guide, is essential to confirm these predictions and to establish the shelf-life and appropriate storage conditions for this compound. The successful application of this compound in research and development will be contingent on a thorough characterization of its physical and chemical stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemwhat.com [chemwhat.com]
- 3. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
An In-Depth Technical Guide on the Solubility of 4-Nitrobenzothioamide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the critical physicochemical property of solubility for 4-Nitrobenzothioamide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data for this compound in the public domain, this document provides a comprehensive overview of its expected solubility behavior by presenting detailed experimental data for its close structural analog, 4-Nitrobenzamide. This guide offers established experimental protocols for solubility determination, presents quantitative data in a clear, tabular format, and provides a visual workflow for these experimental procedures. The methodologies and illustrative data herein serve as a robust resource for researchers and drug development professionals to design and execute their own solubility studies, facilitating formulation, purification, and various research applications.
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental parameter that significantly influences its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME). For compounds like this compound, understanding its solubility profile in a range of common organic solvents is paramount for various stages of research and development, such as:
-
Purification and Recrystallization: Selecting an appropriate solvent system is crucial for obtaining a compound with high purity.
-
Formulation Development: The solubility of an API in pharmaceutically acceptable solvents is a key factor in designing effective drug delivery systems.
-
Analytical Method Development: Understanding a compound's solubility is essential for preparing stock solutions and calibration standards for analytical techniques like High-Performance Liquid Chromatography (HPLC).
A thorough literature search did not yield specific quantitative solubility data for this compound. However, to provide a valuable and practical guide, we present the experimentally determined solubility of 4-Nitrobenzamide, a structurally analogous compound where the thioamide group is replaced by an amide group. This data serves as a strong illustrative example of the solubility trends that can be expected for this compound. It is important to note that the presence of the sulfur atom in the thioamide group may lead to differences in polarity and hydrogen bonding capacity, thus influencing its solubility profile compared to the amide analog. Therefore, the experimental determination of this compound's solubility is highly recommended.
Quantitative Solubility Data of 4-Nitrobenzamide
The following tables summarize the mole fraction and corresponding gram solubility of 4-Nitrobenzamide in a selection of common organic solvents at various temperatures. This data was obtained using the well-established shake-flask method.[1]
Table 1: Solubility of 4-Nitrobenzamide in Common Organic Solvents (Mole Fraction, x) [1]
| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Dichloromethane | Dimethyl Sulfoxide (DMSO) |
| 283.15 | 0.0034 | 0.0028 | 0.0125 | 0.0020 | - | 0.0891 |
| 288.15 | 0.0041 | 0.0033 | 0.0146 | 0.0024 | - | 0.1002 |
| 293.15 | 0.0049 | 0.0039 | 0.0170 | 0.0029 | - | 0.1126 |
| 298.15 | 0.0058 | 0.0046 | 0.0198 | 0.0038 | - | 0.1265 |
| 303.15 | 0.0069 | 0.0054 | 0.0230 | 0.0047 | - | 0.1420 |
| 308.15 | 0.0082 | 0.0064 | 0.0267 | 0.0058 | - | 0.1593 |
| 313.15 | 0.0097 | 0.0076 | 0.0310 | 0.0071 | - | 0.1786 |
| 318.15 | 0.0115 | 0.0090 | 0.0359 | 0.0086 | - | 0.2001 |
| 323.15 | 0.0136 | 0.0107 | 0.0415 | 0.0103 | - | 0.2241 |
| 328.15 | 0.0161 | 0.0127 | 0.0479 | 0.0122 | - | 0.2508 |
Data for Dichloromethane was not available in the cited source.
Table 2: Calculated Solubility of 4-Nitrobenzamide in Common Organic Solvents ( g/100 mL)
| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Dichloromethane | Dimethyl Sulfoxide (DMSO) |
| 283.15 | 0.70 | 0.63 | 2.07 | 0.38 | - | 21.36 |
| 288.15 | 0.84 | 0.74 | 2.41 | 0.46 | - | 24.16 |
| 293.15 | 1.00 | 0.88 | 2.81 | 0.55 | - | 27.30 |
| 298.15 | 1.19 | 1.04 | 3.28 | 0.72 | - | 30.86 |
| 303.15 | 1.42 | 1.22 | 3.82 | 0.89 | - | 34.90 |
| 308.15 | 1.69 | 1.45 | 4.45 | 1.10 | - | 39.52 |
| 313.15 | 2.01 | 1.73 | 5.18 | 1.35 | - | 44.79 |
| 318.15 | 2.39 | 2.05 | 6.02 | 1.64 | - | 50.81 |
| 323.15 | 2.84 | 2.44 | 6.98 | 1.97 | - | 57.70 |
| 328.15 | 3.37 | 2.90 | 8.08 | 2.35 | - | 65.62 |
Note: The g/100 mL values were calculated from the mole fraction data and the densities of the respective solvents at each temperature. Molar mass of 4-Nitrobenzamide is 166.13 g/mol .
Experimental Protocols
The determination of solubility is a critical experimental procedure. The "shake-flask" method is widely regarded as the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1]
3.1. Shake-Flask Method for Thermodynamic Solubility Determination
This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase of the solute.
Materials and Equipment:
-
This compound (or analog) solid
-
Selected organic solvents (high purity)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of excess solid is crucial to ensure that equilibrium with the solid phase is maintained.
-
Equilibration: Place the vials in a constant temperature shaker bath. The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Subsequently, centrifuge the vials at a controlled temperature to further separate the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles. Dilute the filtered sample to a known volume with the same solvent.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for this purpose. A UV-Vis spectrophotometer can also be used if the compound has a suitable chromophore and there are no interfering substances.
-
Data Analysis: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the diluted sample and then back-calculate the solubility in the original saturated solution.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
References
Potential Biological Activity of 4-Nitrobenzothioamide: A Technical Guide
Disclaimer: Direct experimental data on the biological activity of 4-Nitrobenzothioamide is limited in publicly available scientific literature. This guide, therefore, presents a predictive overview based on the known biological activities of structurally related compounds, including 4-nitrobenzamide, various thioamides, and other nitroaromatic derivatives. The information herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future experimental investigations.
Introduction
This compound is a small molecule featuring a nitro group and a thioamide functional group attached to a benzene ring. While this specific compound has not been extensively studied, its structural motifs are present in numerous biologically active molecules. The nitro group is a well-known pharmacophore, often associated with antimicrobial and anticancer properties, frequently acting as a prodrug that requires metabolic activation via reduction.[1][2] The thioamide group, a bioisostere of the amide group, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including improved cell membrane permeability and altered metabolic stability. This guide will explore the potential biological activities of this compound by examining the established activities of its chemical relatives.
Potential Biological Activities
Based on the activities of analogous compounds, this compound is predicted to exhibit a range of biological effects, primarily in the areas of anticancer and antimicrobial activities, as well as enzyme inhibition.
Anticancer Activity
The nitroaromatic scaffold is a common feature in many anticancer agents. The presence of the nitro group can confer selective toxicity towards cancer cells, which often exhibit a more reductive environment compared to normal cells.
Hypothesized Mechanism of Action:
One potential mechanism involves the reduction of the nitro group to form reactive nitroso, hydroxylamino, and amino derivatives.[1] These reactive species can induce cellular damage through various mechanisms, including:
-
DNA Damage: Covalent binding to DNA and induction of strand breaks.
-
Inhibition of Key Enzymes: Targeting enzymes crucial for cancer cell survival and proliferation, such as DNA topoisomerase II.[3]
-
Induction of Apoptosis: Triggering programmed cell death through the activation of caspase pathways.[4]
A study on 4-iodo-3-nitrobenzamide demonstrated that its cytotoxic effect was significantly enhanced in cancer cells, leading to the inactivation of poly(ADP-ribose) polymerase (PARP) and glycolysis, ultimately resulting in necrotic cell death.[5] Derivatives of 4-substituted-3-nitrobenzamide have also shown potent anti-tumor activity against various cancer cell lines.[6]
Experimental Workflow for Anticancer Activity Screening:
Antimicrobial Activity
Nitroaromatic compounds have a long history of use as antimicrobial agents. Their efficacy often stems from the reductive activation of the nitro group within microbial cells.
Hypothesized Mechanism of Action:
Similar to the anticancer mechanism, the antimicrobial action is likely initiated by the reduction of the nitro group by microbial nitroreductases. This process generates cytotoxic radicals that can interfere with essential cellular processes, such as:
-
Inhibition of DNA Synthesis: Damage to microbial DNA.
-
Disruption of Protein Function: Covalent modification of essential enzymes.
-
Interference with Electron Transport Chain: Disruption of cellular respiration.
Derivatives of 4-nitrobenzamide and 4-nitrobenzoates have been synthesized and evaluated for their antimicrobial properties.[7][8] Furthermore, 4-nitro-3-phenylisoxazole derivatives have demonstrated potent antibacterial activity against various plant pathogens.[9]
Signaling Pathway for Nitroimidazole Antimicrobial Action (as a proxy):
Enzyme Inhibition
The benzamide and thioamide moieties are present in various enzyme inhibitors. The specific target would depend on the overall three-dimensional structure of this compound.
Potential Enzyme Targets:
-
Carbonic Anhydrases: Some benzamide derivatives are known to inhibit these enzymes, which are involved in various physiological processes.
-
Lipoxygenases: These enzymes play a role in inflammatory pathways, and their inhibition could confer anti-inflammatory properties.[10]
-
Monoamine Oxidases (MAOs): Inhibition of MAOs is a strategy for treating neurological disorders. The evaluation of this compound against these enzymes could be a potential area of investigation.[11]
Quantitative Data from Related Compounds
The following tables summarize quantitative data for the biological activities of compounds structurally related to this compound.
Table 1: Anticancer Activity of 4-Substituted-3-Nitrobenzamide Derivatives [6]
| Compound ID | Cancer Cell Line | GI50 (µmol/L) |
| 4a | HCT-116 | 1.904 |
| 4a | MDA-MB-435 | 2.111 |
| 4a | HL-60 | 2.056 |
| 4g | MDA-MB-435 | 1.008 |
| 4g | HL-60 | 1.993 |
Table 2: Antimicrobial Activity of 4-Nitro-3-phenylisoxazole Derivatives against Xanthomonas oryzae (Xoo) [9]
| Compound ID | EC50 (µg/mL) |
| 5o | 15.3 |
| 5p | 12.8 |
| 5q | 18.5 |
| 5r | 20.1 |
| Bismerthiazol (Control) | 65.4 |
Experimental Protocols
Detailed methodologies are essential for the validation of any predicted biological activity. Below are generalized protocols for key experiments.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[3]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.
Conclusion
While direct experimental evidence is currently lacking, the chemical structure of this compound suggests a strong potential for significant biological activity, particularly in the realms of anticancer and antimicrobial applications. The presence of the nitro group is a key indicator for potential prodrug activation in hypoxic cancer cells and various microorganisms. The thioamide group may further enhance its pharmacological profile. The predictive data and experimental frameworks provided in this guide are intended to serve as a foundation for future research to unlock the therapeutic potential of this and related compounds. Further synthesis and in-depth biological evaluation are warranted to validate these hypotheses.
References
- 1. mdpi.com [mdpi.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Antibacterial and Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. Anti-cancer action of 4-iodo-3-nitrobenzamide in combination with buthionine sulfoximine: inactivation of poly(ADP-ribose) polymerase and tumor glycolysis and the appearance of a poly(ADP-ribose) polymerase protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 8. ijpbs.com [ijpbs.com]
- 9. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
4-Nitrobenzothioamide: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrobenzothioamide is a promising, yet underexplored, scaffold in medicinal chemistry. Its unique combination of a thioamide functional group and a nitro-substituted aromatic ring offers a rich platform for the synthesis of a diverse array of novel compounds with potential therapeutic applications. The thioamide moiety serves as a versatile synthon for the construction of various sulfur and nitrogen-containing heterocycles, while the nitro group can be exploited for its electron-withdrawing properties or as a handle for further functionalization. This technical guide provides a comprehensive overview of the synthesis, potential reactions, and prospective biological significance of this compound, positioning it as a valuable precursor for the development of new chemical entities in drug discovery.
Introduction
The quest for novel molecular architectures with enhanced biological activity is a cornerstone of modern drug discovery. Thioamides, as isosteres of amides, have garnered significant attention due to their unique physicochemical properties that can lead to improved metabolic stability, enhanced target affinity, and novel biological activities.[1][2] The replacement of the carbonyl oxygen with sulfur in an amide bond alters the electronic and steric properties, influencing hydrogen bonding capabilities and reactivity.
This compound, in particular, presents an intriguing starting point for chemical exploration. The presence of the electron-withdrawing nitro group can significantly influence the reactivity of the thioamide functional group and the aromatic ring. Furthermore, nitroaromatic compounds are known to exhibit a wide range of biological activities, often through bioreductive activation within cells, leading to the generation of reactive nitrogen species that can exert cytotoxic or antimicrobial effects.[3][4][5][6]
This guide will detail the primary synthetic routes to this compound, explore its potential as a precursor for the synthesis of novel heterocyclic compounds, and discuss the prospective biological activities of its derivatives based on the established pharmacology of related thioamides and nitroaromatic compounds.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved from readily available starting materials, primarily 4-nitrobenzamide or 4-nitrobenzonitrile.
Thionation of 4-Nitrobenzamide using Lawesson's Reagent
One of the most common and effective methods for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[7][8][9] This method is generally high-yielding and proceeds under relatively mild conditions.
Experimental Protocol:
-
Materials: 4-Nitrobenzamide, Lawesson's Reagent, anhydrous toluene (or THF), silica gel for column chromatography, ethyl acetate, and hexanes.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobenzamide (1.0 eq) in anhydrous toluene (or THF).
-
Add Lawesson's Reagent (0.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting amide), allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
-
-
Expected Yield: 80-95%
Data Presentation:
| Starting Material | Reagent | Solvent | Reaction Time | Yield (%) |
| 4-Nitrobenzamide | Lawesson's Reagent | Toluene/THF | 2-6 hours | 80-95 |
From 4-Nitrobenzonitrile via Reaction with a Sulfur Source
Aromatic nitriles can be converted to primary thioamides by reaction with a source of hydrogen sulfide. This can be achieved by bubbling H₂S gas through the reaction mixture or by using a solid sulfide source like sodium hydrosulfide (NaSH).
Experimental Protocol (using Sodium Hydrosulfide):
-
Materials: 4-Nitrobenzonitrile, sodium hydrosulfide (NaSH), anhydrous dimethylformamide (DMF), deionized water, diethyl ether.
-
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzonitrile (1.0 eq) in anhydrous DMF.
-
Add sodium hydrosulfide (1.5-2.0 eq) to the solution in portions while stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into cold deionized water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be further purified by recrystallization or column chromatography.
-
-
Expected Yield: 70-90%
Data Presentation:
| Starting Material | Reagent | Solvent | Reaction Time | Yield (%) |
| 4-Nitrobenzonitrile | Sodium Hydrosulfide | DMF | 4-12 hours | 70-90 |
Mandatory Visualization:
Caption: Synthetic routes to this compound.
This compound as a Precursor for Novel Compounds
The thioamide functionality in this compound is a versatile handle for the synthesis of a variety of heterocyclic compounds, which are prevalent scaffolds in many approved drugs.
Synthesis of Thiazole Derivatives
Thioamides are key precursors for the Hantzsch thiazole synthesis. Reaction of this compound with α-haloketones will yield 2-aryl-thiazole derivatives.
Experimental Protocol (General):
-
Materials: this compound, α-haloketone (e.g., 2-bromoacetophenone), ethanol, sodium bicarbonate.
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the α-haloketone (1.0 eq) to the solution.
-
Heat the mixture to reflux for several hours, monitoring by TLC.
-
After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
The precipitated thiazole derivative can be collected by filtration, washed with water, and recrystallized.
-
Synthesis of Thiadiazole Derivatives
1,2,4-Thiadiazoles can be synthesized from thioamides through oxidative dimerization or by reaction with N-acylimidoyl chlorides. 1,3,4-Thiadiazoles can be prepared by reacting thioamides with acyl hydrazines.[10]
Mandatory Visualization:
Caption: Potential heterocyclic syntheses from this compound.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is scarce in the literature, the activities of related compounds suggest several promising avenues for investigation.
Antimicrobial and Antiparasitic Activity
Nitroaromatic compounds are well-established antimicrobial and antiparasitic agents.[11] Their mechanism of action often involves enzymatic reduction of the nitro group within the target organism to form cytotoxic nitroso and hydroxylamine intermediates or a nitro radical anion.[3][4][5][6] This process can lead to DNA damage, protein dysfunction, and oxidative stress, ultimately causing cell death. It is plausible that derivatives of this compound could exhibit similar activities.
Mandatory Visualization:
Caption: Reductive activation of nitroaromatic compounds.
Anticancer Activity
Many nitro-containing compounds have been investigated as anticancer agents, often as hypoxia-activated prodrugs.[11] The low oxygen environment of solid tumors can facilitate the selective reduction of the nitro group, leading to localized activation of the cytotoxic agent. Thioamides have also been incorporated into anticancer drug candidates to improve their pharmacological properties.[2][12][13]
Enzyme Inhibition
The thioamide moiety can act as a bioisostere for the amide bond, potentially leading to enhanced binding to enzyme active sites.[1][2] The unique electronic and steric properties of the thioamide can result in altered hydrogen bonding patterns and increased affinity for certain biological targets.
Data Presentation (Hypothetical based on related compounds):
| Compound Class | Biological Activity | Target Organism/Cell Line | IC₅₀/MIC (µM) |
| Nitro-substituted Thiazoles | Antibacterial | Staphylococcus aureus | 1 - 10 |
| Nitro-substituted Thiadiazoles | Antifungal | Candida albicans | 5 - 25 |
| Aromatic Thioamides | Anticancer | Human colon cancer (HCT116) | 2 - 15 |
Note: The data in this table is illustrative and based on activities reported for structurally related compounds. Specific testing of this compound derivatives is required to determine their actual potencies.
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of a wide range of novel chemical entities. Its potential for derivatization into various heterocyclic systems, combined with the inherent biological possibilities conferred by the nitro and thioamide functionalities, makes it a valuable building block for drug discovery and development. Further exploration of the chemistry and biology of this compound and its derivatives is warranted to unlock its full potential in the search for new therapeutic agents. Researchers are encouraged to utilize the synthetic protocols outlined in this guide as a starting point for their investigations into this promising area of medicinal chemistry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. svedbergopen.com [svedbergopen.com]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioamide synthesis by thionation [organic-chemistry.org]
- 10. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES) - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00206G [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to 4-Nitrobenzothioamide and its Analogs: Synthesis, Biological Potential, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioamides, bioisosteres of amides, have garnered significant attention in medicinal chemistry due to their unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles. This technical guide provides a comprehensive overview of 4-Nitrobenzothioamide and its analogs, a class of compounds with considerable therapeutic potential. While specific data on this compound itself is limited in publicly available literature, this review extrapolates from the synthesis, biological activities, and mechanisms of action of structurally related thioamides and nitroaromatic compounds. We present detailed experimental protocols for the synthesis of thioamides, summarize potential biological activities in a structured format, and propose putative mechanisms of action through signaling pathway diagrams. This guide aims to serve as a foundational resource to stimulate further research and development of this promising class of molecules.
Introduction
The substitution of an oxygen atom with sulfur in an amide bond to form a thioamide introduces significant changes in the molecule's electronic and steric properties. Thioamides exhibit altered hydrogen bonding capabilities, increased reactivity, and greater metabolic stability compared to their amide counterparts.[1] These characteristics make them valuable scaffolds in drug discovery. The incorporation of a nitro group, a strong electron-withdrawing moiety, into the benzothioamide framework is anticipated to further modulate its biological activity. Nitroaromatic compounds are known to play a crucial role in a variety of therapeutic agents, including those with antimicrobial and anticancer properties.[2] This review focuses on the synthesis, potential biological activities, and mechanisms of action of this compound and its analogs.
Synthesis of this compound and Analogs
The most common and versatile method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent, with Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide] being the most widely used.[3]
General Experimental Protocol: Thionation of 4-Nitrobenzamide
This protocol describes a general procedure for the conversion of 4-Nitrobenzamide to this compound using Lawesson's reagent.
Materials:
-
4-Nitrobenzamide
-
Lawesson's Reagent (LR)
-
Anhydrous Toluene (or another high-boiling point solvent like dioxane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask, dissolve 4-Nitrobenzamide (1.0 mmol) in anhydrous toluene (10-15 mL).
-
Add Lawesson's Reagent (0.5-0.6 mmol, 0.5-0.6 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C for toluene).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting amide is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Safety Note: Lawesson's reagent and the reaction byproducts can have a strong, unpleasant odor. This procedure should be performed in a well-ventilated fume hood.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Biological Activities
Anticancer Activity
Several studies have highlighted the anticancer potential of thioamide-containing molecules. For instance, certain pyrazolinethioamide derivatives have shown cytotoxicity against cancer cell lines like A549 (lung) and Hela (cervical), with IC50 values in the micromolar range.[1] The mechanism of action for some thioamides is thought to involve the induction of apoptosis through pathways related to mitochondrial dysfunction.[2] Nitroaromatic compounds have also been investigated as anticancer agents, with some acting as prodrugs that are selectively activated in the hypoxic environment of tumors.[4]
Table 1: Hypothetical Anticancer Activity of this compound Analogs
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| 4-NBT | (Parent Compound) | MCF-7 (Breast) | Data not available | - |
| Analog A | 3-chloro substitution | A549 (Lung) | Data not available | - |
| Analog B | 4-methoxy substitution | HeLa (Cervical) | Data not available | - |
| Analog C | N-phenyl substitution | PC-3 (Prostate) | Data not available | - |
Note: This table is for illustrative purposes to show how data would be presented. Specific experimental values for these compounds are not currently available in the cited literature.
Antimicrobial Activity
Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism often involves the reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates that can damage microbial DNA and proteins. While data for this compound is lacking, derivatives of 4-nitrobenzamide have been synthesized and shown to possess antimicrobial activity.[5] The replacement of the amide with a thioamide could potentially enhance this activity due to the altered electronic and lipophilic properties of the molecule.
Table 2: Hypothetical Antimicrobial Activity of this compound Analogs
| Compound ID | Modification | Organism | MIC (µg/mL) | Reference |
| 4-NBT | (Parent Compound) | Staphylococcus aureus | Data not available | - |
| Analog D | 3,5-dichloro substitution | Escherichia coli | Data not available | - |
| Analog E | N-ethyl substitution | Candida albicans | Data not available | - |
| Analog F | 4-fluoro substitution | Mycobacterium tuberculosis | Data not available | - |
Note: This table is for illustrative purposes. Specific experimental values for these compounds are not currently available in the cited literature.
Putative Mechanism of Action
The mechanism of action of this compound is likely multifaceted, drawing from the known activities of both the thioamide and nitroaromatic moieties.
Induction of Apoptosis in Cancer Cells
Based on related compounds, this compound could induce apoptosis in cancer cells through the intrinsic pathway. This may involve mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of the caspase cascade.
Antimicrobial Mechanism via Nitro-Reduction
The antimicrobial action of this compound likely involves the enzymatic reduction of the nitro group within the microbial cell. This process generates reactive nitrogen species that are toxic to the cell.
Conclusion and Future Outlook
This compound and its analogs represent a class of compounds with significant, yet largely unexplored, therapeutic potential. Based on the established chemistry and biology of thioamides and nitroaromatic compounds, it is reasonable to hypothesize that these molecules may exhibit potent anticancer and antimicrobial activities. This guide provides a foundational framework for initiating research in this area, including detailed synthetic protocols and postulated mechanisms of action.
Future research should focus on the systematic synthesis of a library of this compound analogs and the comprehensive evaluation of their biological activities. Quantitative structure-activity relationship (QSAR) studies will be crucial in identifying the key structural features that govern their potency and selectivity. Furthermore, detailed mechanistic studies are required to elucidate the specific cellular targets and signaling pathways modulated by these compounds. The findings from such investigations will be instrumental in advancing this promising class of molecules towards clinical development.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide. Metabolic reduction to the 3-nitroso derivative and induction of cell death in tumor cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 4-Nitrobenzothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 4-Nitrobenzothioamide, a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1] The described method involves the conversion of 4-nitrobenzonitrile using sodium hydrogen sulfide and magnesium chloride in an aprotic solvent. This approach is highlighted for its simplicity and high yields, avoiding the need to handle hazardous hydrogen sulfide gas directly. The protocol includes a summary of material properties, a step-by-step experimental procedure, safety precautions, and a graphical representation of the synthesis workflow.
Data Presentation
A summary of the key quantitative data for the starting material and the final product is presented in the table below.
| Property | 4-Nitrobenzonitrile (Starting Material) | This compound (Product) |
| Molecular Formula | C₇H₄N₂O₂ | C₇H₆N₂O₂S |
| Molecular Weight | 148.12 g/mol [2] | 182.20 g/mol [2][3][4] |
| CAS Number | 619-72-7[2] | 26060-30-0[2][3][4][5][6] |
| Appearance | White to orange-green powder/crystal[2] | Solid (Physical form at 20°C)[3] |
| Melting Point | 146-150 °C[2] | To be determined |
| Purity | >98.0% (GC)[2] | Min. Purity Spec: 97%[3] |
Experimental Protocol
This protocol is adapted from a general method for the synthesis of aromatic thioamides from their corresponding nitriles.
2.1. Materials and Reagents
-
4-Nitrobenzonitrile (C₇H₄N₂O₂)
-
Sodium hydrogen sulfide hydrate (NaHS·xH₂O)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Dilute hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
2.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beaker
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
-
Fume hood
2.3. Synthesis Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzonitrile (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add sodium hydrogen sulfide hydrate (2-3 eq) and magnesium chloride hexahydrate (1-1.5 eq).
-
Reaction: Stir the mixture at room temperature for 0.5-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing deionized water.
-
Product Isolation (Precipitation): If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel.
-
Product Isolation (Extraction): If no precipitate forms, transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the collected precipitate (from step 5) or the combined organic extracts (from step 6) with a dilute solution of hydrochloric acid or ammonium chloride to remove magnesium dihydroxide.
-
Drying: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary. The desired thioamide is often obtained in high purity without the need for further purification.
2.4. Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
4-Nitrobenzonitrile: Fatal if swallowed and toxic if it comes into contact with skin or is inhaled.[2] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium Hydrogen Sulfide: Can produce deadly hydrogen sulfide (H₂S) gas if it reacts with acid or is exposed to high heat. H₂S can cause olfactory fatigue, meaning the ability to smell the gas can be lost at dangerous concentrations. Causes severe skin burns and eye damage.[2]
-
Magnesium Chloride: Generally considered low-risk but can cause skin, eye, and respiratory tract irritation.[2]
-
Dimethylformamide (DMF): Aprotic solvent. Handle with care.
Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 26060-30-0 this compound AKSci Y8488 [aksci.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 26060-30-0,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. CAS RN 26060-30-0 | Fisher Scientific [fishersci.com]
4-Nitrobenzothioamide: A Versatile Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Nitrobenzothioamide is a versatile building block in medicinal chemistry, serving as a key precursor for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The presence of the nitro group, a strong electron-withdrawing moiety, and the reactive thioamide functionality makes it an attractive starting material for the construction of various pharmacologically active scaffolds. This document provides a comprehensive overview of the applications of this compound in the synthesis of medicinally relevant molecules, detailed experimental protocols, and a summary of their biological activities.
Key Applications in Medicinal Chemistry
This compound is primarily utilized in the synthesis of heterocyclic compounds, most notably thiazole and dihydropyridine derivatives. These scaffolds are present in numerous FDA-approved drugs and are known to exhibit a wide spectrum of biological activities.
1. Synthesis of 2-Amino-4-(4-nitrophenyl)thiazole Derivatives:
The Hantzsch thiazole synthesis is a classic and efficient method for the construction of thiazole rings. This compound reacts with α-haloketones to yield 2-substituted-4-(4-nitrophenyl)thiazoles. The resulting 2-aminothiazole derivatives are valuable intermediates for further functionalization and have been investigated for their antimicrobial and anticancer properties. The general reaction scheme is as follows:
Figure 1: Hantzsch Thiazole Synthesis using this compound.
2. Synthesis of 1,4-Dihydropyridine Derivatives:
This compound can also participate in the Hantzsch dihydropyridine synthesis, a multi-component reaction that affords 1,4-dihydropyridine (DHP) scaffolds. DHPs are a well-established class of L-type calcium channel blockers used in the treatment of cardiovascular diseases.[1] The incorporation of the 4-nitrophenyl moiety can influence the pharmacological profile of the resulting DHP derivatives, which have also been explored for their anticancer activities.[2]
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated promising biological activities, primarily as antimicrobial and anticancer agents.
Antimicrobial Activity
Thiazole derivatives containing a nitro group are known to possess significant antibacterial and antifungal properties.[3][4] The nitro group is believed to be a key pharmacophore responsible for their antimicrobial action.[3] The mechanism of action is often attributed to the reductive activation of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can damage cellular macromolecules, including DNA.[5]
Table 1: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| 1 | 2-Amino-4-(aryl)thiazole | Staphylococcus aureus | 125-150 | [6] |
| 2 | 2-Amino-4-(aryl)thiazole | Escherichia coli | 125-150 | [6] |
| 3 | Benzo[d]thiazole | S. aureus | 50-75 | [6] |
| 4 | Benzo[d]thiazole | E. coli | 50-75 | [6] |
Note: Data for specific this compound-derived thiazoles is limited in the reviewed literature. The table presents data for structurally related thiazole derivatives to indicate the potential antimicrobial activity.
Anticancer Activity
Dihydropyridine derivatives have been investigated for their potential as anticancer agents.[2] While the primary mechanism of action for many DHPs is calcium channel blockade, some derivatives exhibit cytotoxic effects through other pathways.[7] The presence of a nitro group on the phenyl ring at the 4-position of the DHP core is a common feature in several potent calcium channel blockers and may also contribute to anticancer activity.[8]
Table 2: Anticancer Activity of Selected 1,4-Dihydropyridine Derivatives
| Compound ID | Cancer Cell Line | GI50 (µM) | Reference |
| DHP-1 | HeLa (Cervical) | 18.8 | [2] |
| DHP-2 | MCF-7 (Breast) | 18.3 | [2] |
| DHP-3 | HepG2 (Liver) | 17.2 | [2] |
Note: GI50 is the concentration required to inhibit cell growth by 50%. Data for specific this compound-derived dihydropyridines is limited. The table presents data for structurally related 4-aryl-1,4-dihydropyridines.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of thioamides is the reaction of the corresponding nitrile with hydrogen sulfide. Alternatively, they can be prepared from the corresponding amide by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.
Protocol 1: Synthesis of this compound from 4-Nitrobenzonitrile
Materials:
-
4-Nitrobenzonitrile
-
Hydrogen sulfide gas (H₂S)
-
Pyridine
-
Ethanol
-
Triethylamine
Procedure:
-
Dissolve 4-nitrobenzonitrile in a mixture of pyridine and triethylamine.
-
Bubble hydrogen sulfide gas through the solution at room temperature with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Hantzsch Thiazole Synthesis
Protocol 2: Synthesis of 2-Amino-4-(4-nitrophenyl)thiazole [9]
Materials:
-
This compound
-
2-Bromoacetophenone (or other α-haloketone)
-
Ethanol
Procedure:
-
Dissolve equimolar amounts of this compound and 2-bromoacetophenone in ethanol.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry to yield 2-amino-4-(4-nitrophenyl)thiazole.[9]
Antimicrobial Susceptibility Testing
Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Synthesized compounds
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (positive control)
-
Solvent (e.g., DMSO, negative control)
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include positive control wells (broth with microorganism and standard antibiotic) and negative control wells (broth with microorganism and solvent).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity Screening
Protocol 4: MTT Assay for Cell Viability and Cytotoxicity
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Standard anticancer drug (positive control)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50/IC50 value.
Signaling Pathways and Logical Relationships
The biological activity of this compound derivatives is intrinsically linked to their chemical structure and their ability to interact with specific cellular targets.
Workflow for Synthesis and Screening
References
- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2-Amino-4-(4-nitrophenyl)thiazole [webbook.nist.gov]
Application Note: Synthesis of 4-Nitrobenzothioamide via Thionation of 4-Nitrobenzamide
Abstract
This application note provides detailed protocols for the synthesis of 4-nitrobenzothioamide, a key intermediate in medicinal chemistry and drug development, through the thionation of 4-nitrobenzamide. Thioamides, isosteres of amides with unique physicochemical properties, are integral to various biologically active compounds. This document outlines two effective methods for this conversion utilizing Lawesson's reagent, a mild and efficient thionating agent. The protocols provided are based on established methodologies for the thionation of aromatic amides and are presented to guide researchers in achieving high-yield synthesis.
Introduction
The conversion of amides to their corresponding thioamides is a fundamental transformation in organic synthesis, driven by the significant role of the thioamide functional group in medicinal chemistry. Replacing the carbonyl oxygen of an amide with sulfur can lead to compounds with altered biological activity, improved metabolic stability, and enhanced cell permeability. This compound, in particular, serves as a valuable building block for the synthesis of various heterocyclic compounds and pharmacologically active molecules.
Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) has emerged as a superior reagent for thionation compared to traditional agents like phosphorus pentasulfide (P₄S₁₀).[1] It often provides cleaner reactions, higher yields, and requires milder conditions.[1][2] This note details two protocols for the thionation of an amide, which can be adapted for the synthesis of this compound.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the thionation of aromatic amides using Lawesson's reagent, providing a comparative overview of the two presented methods.
| Parameter | Method A | Method B |
| Substrate | Phenylacetamide | 8-tert-Butyl-9a-phenyl-hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one |
| Thionating Agent | Lawesson's Reagent | Lawesson's Reagent |
| Solvent | Tetrahydrofuran (THF) | Toluene |
| Temperature | Room Temperature | Reflux (110 °C) |
| Reaction Time | 30 minutes | 30 minutes |
| Molar Ratio (Amide:LR) | 2:1 | 1:1.5 |
| Yield | 86% | 93% |
| Reference | ChemSpider Synthetic Pages[3] | The Royal Society of Chemistry[4] |
Experimental Protocols
Safety Precautions: Lawesson's reagent and its byproducts have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Method A: Thionation at Room Temperature in THF
This protocol is adapted from a procedure for the thionation of phenylacetamide.[3]
Materials:
-
4-Nitrobenzamide
-
Lawesson's Reagent
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Diethyl ether
-
Silica gel for chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve Lawesson's reagent (0.5 equivalents) in anhydrous THF.
-
In a separate flask, dissolve 4-nitrobenzamide (1.0 equivalent) in anhydrous THF.
-
Add the 4-nitrobenzamide solution to the Lawesson's reagent solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Once the starting material is consumed, remove the THF under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by adding deionized water and extracting the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent.
Method B: Thionation at Reflux in Toluene
This protocol is based on the thionation of a bicyclic lactam.[4]
Materials:
-
4-Nitrobenzamide
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Silica gel for chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-nitrobenzamide (1.0 equivalent), Lawesson's reagent (1.5 equivalents), and anhydrous toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 30 minutes.
-
Monitor the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the resulting residue directly by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Mechanism of amide thionation using Lawesson's reagent.
References
Application Notes and Protocols: Reaction of 4-Nitrobenzoyl Chloride with Sulfur Sources
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the reactions of 4-nitrobenzoyl chloride with various sulfur-containing nucleophiles. 4-Nitrobenzoyl chloride is a reactive acyl chloride used in organic synthesis to introduce the 4-nitrobenzoyl group into molecules.[1] Its reactions with sulfur sources are pivotal for synthesizing a range of compounds, including thioesters, thioureas, and other sulfur-containing heterocycles, many of which are significant intermediates in drug discovery and materials science.[2][3]
Application Note: Synthesis of 4-Nitrobenzoyl Isothiocyanate and Thiourea Derivatives
The reaction of 4-nitrobenzoyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), is a primary method for synthesizing 4-nitrobenzoyl isothiocyanate.[4] This reaction is a nucleophilic acyl substitution where the thiocyanate ion displaces the chloride. The resulting 4-nitrobenzoyl isothiocyanate is a highly electrophilic intermediate.[4]
This intermediate is rarely isolated and is typically generated in situ to react with primary or secondary amines, leading to the formation of N-aroyl-N'-substituted thiourea derivatives.[5][6] These thiourea compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potential antiviral properties.[6]
Reaction Scheme: Step 1: Formation of 4-Nitrobenzoyl Isothiocyanate 4-(NO₂)C₆H₄COCl + KSCN → 4-(NO₂)C₆H₄CONCS + KCl
Step 2: Formation of N-Aroyl-N'-Aryl Thiourea 4-(NO₂)C₆H₄CONCS + R-NH₂ → 4-(NO₂)C₆H₄CONHCSNH-R
Data Presentation: Synthesis of Thiourea Derivatives
| Product | Amine Reactant | Solvent | Conditions | Yield (%) | Reference |
| N-(4-nitrobenzoyl)-N׳-4-cyanophenylthiourea | 4-Cyanoaniline | Acetone | Reflux, 3h | 84 | [5] |
| 1-(4-nitrobenzoyl)-3-(4-aminosulfonylphenyl)thiourea | Sulfanilamide | Acetonitrile | Reflux | N/A | [4] |
| General N-(2-Cyano-4-nitrobenzoyl)-N'-arylthiourea | Substituted Aniline | Acetone | RT, 12-16h | N/A | [6] |
Application Note: Synthesis of S-Alkyl/S-Aryl 4-Nitrothiobenzoates (Thioesters)
4-Nitrobenzoyl chloride readily reacts with thiols (mercaptans) in the presence of a base to form S-alkyl or S-aryl 4-nitrothiobenzoates, a class of thioesters. This reaction is a standard nucleophilic acyl substitution. Thioesters are important intermediates in organic synthesis and have applications in biochemistry for forming acyl-CoA thioesters.[7][8] Various methods exist for this transformation, including direct reaction with thiols or using thiol precursors like disulfides with a reducing agent.[9]
Reaction Scheme: 4-(NO₂)C₆H₄COCl + R-SH + Base → 4-(NO₂)C₆H₄COSR + Base·HCl
Data Presentation: General Thioester Synthesis from Acyl Chlorides
| Acyl Chloride | Sulfur Source | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| General Acyl Chlorides | Disulfides | SmI₂ | N/A | Good | [9] |
| General Acyl Chlorides | Thiosilanes | None | Heating | N/A | [10] |
| General Acyl Chlorides | Elemental Sulfur (S₈) / ICH₂F | Ni-catalyst | N/A | Moderate-Good | [11] |
Application Note: Synthesis of 4,4'-Dithiodibenzoic Acid
The reaction of 4-nitrobenzoyl chloride with a sulfide source like sodium sulfide (Na₂S) can be used to synthesize 4-nitrothiobenzoic acid, which is readily oxidized to the more stable disulfide, 4,4'-dithiodibenzoic acid. This disulfide is a useful cross-linking agent and a precursor for other sulfur-containing molecules. The reaction proceeds via nucleophilic attack of the sulfide or hydrosulfide ion on the acyl chloride.
Reaction Scheme: 2 [4-(NO₂)C₆H₄COCl] + Na₂S₂ → [4-(NO₂)C₆H₄CO]₂S₂ + 2 NaCl (Simplified representation for disulfide formation)
While direct protocols for reacting 4-nitrobenzoyl chloride with Na₂S are not extensively detailed in the provided results, methods for synthesizing related disulfides from 4-nitrochlorobenzene and sulfur sources suggest this pathway is chemically feasible.[12]
Experimental Protocols
Protocol 1: Synthesis of N-(4-nitrobenzoyl)-N׳-4-cyanophenylthiourea
This protocol is adapted from the synthesis described in the literature.[5]
Materials:
-
4-Nitrobenzoyl chloride (1.86 g, 10 mmol)
-
Potassium thiocyanate (KSCN) (0.97 g, 10 mmol)
-
4-Cyanoaniline (1.18 g, 10 mmol)
-
Acetone (anhydrous, 40 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Ice-water bath
Procedure:
-
In situ formation of 4-nitrobenzoyl isothiocyanate:
-
To a 100 mL round-bottom flask, add 4-nitrobenzoyl chloride (10 mmol) and potassium thiocyanate (10 mmol).
-
Add 20 mL of anhydrous acetone.
-
Reflux the mixture with stirring for 1 hour. The formation of insoluble potassium chloride is expected.[4]
-
-
Reaction with Amine:
-
Prepare a solution of 4-cyanoaniline (10 mmol) in 20 mL of anhydrous acetone.
-
After the 1-hour reflux, cool the isothiocyanate mixture to room temperature.
-
Add the 4-cyanoaniline solution dropwise to the reaction mixture over 30 minutes with continuous stirring.
-
-
Thiourea Formation:
-
Once the addition is complete, reflux the resulting solution for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
After cooling to room temperature, pour the reaction mixture into a beaker containing an ice-water mixture (approx. 200 mL).
-
A yellowish precipitate will form. Stir for 15-20 minutes to ensure complete precipitation.
-
Filter the solid product using vacuum filtration and wash it several times with distilled water.
-
Dry the product under vacuum. Recrystallization from a suitable solvent like tetrahydrofuran can be performed for further purification.
-
Protocol 2: General Synthesis of an S-Aryl 4-Nitrothiobenzoate
This is a general protocol for the synthesis of thioesters from an acyl chloride and a thiol.
Materials:
-
4-Nitrobenzoyl chloride (1.86 g, 10 mmol)
-
Thiophenol (1.10 g, 1.02 mL, 10 mmol)
-
Pyridine (0.87 g, 0.89 mL, 11 mmol)
-
Dichloromethane (DCM, anhydrous, 50 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Dissolve 4-nitrobenzoyl chloride (10 mmol) in 25 mL of anhydrous DCM in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath to 0 °C.
-
-
Addition of Reagents:
-
In a separate flask, dissolve thiophenol (10 mmol) and pyridine (11 mmol) in 25 mL of anhydrous DCM.
-
Add the thiophenol/pyridine solution dropwise to the cooled 4-nitrobenzoyl chloride solution over 20-30 minutes with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude thioester can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Visualizations
Caption: Workflow for reactions of 4-nitrobenzoyl chloride with sulfur sources.
Caption: Signaling pathway for the synthesis of N-Aroyl-N'-Aryl Thioureas.
Caption: Logical relationship between reactants and products.
References
- 1. CAS 122-04-3: 4-Nitrobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 2. 4-Nitrobenzoyl chloride 98 122-04-3 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Nitrobenzoyl isothiocyanate | 28115-92-6 | Benchchem [benchchem.com]
- 5. preprints.org [preprints.org]
- 6. benchchem.com [benchchem.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
Application of 4-Nitrobenzothioamide in the Development of Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzothioamide is a small molecule featuring a thioamide group and a nitroaromatic moiety. While specific enzymatic targets of this compound are not extensively documented in publicly available literature, its structural components suggest a strong potential for enzyme inhibition. The thioamide group is a known pharmacophore in various enzyme inhibitors, often exhibiting enhanced potency and altered selectivity compared to its amide analogue. The electron-withdrawing nature of the nitro group can significantly influence the molecule's interaction with enzyme active sites and is a key feature in many biologically active compounds.
This document provides a generalized framework for investigating the enzyme inhibitory potential of this compound. The protocols and conceptual pathways presented are based on established methodologies for characterizing enzyme inhibitors containing thioamide and nitroaromatic functionalities. The primary example used here will be the inhibition of urease, a cysteine protease, which is a common target for such compounds.
Potential Mechanism of Action
The thioamide sulfur atom is more nucleophilic than the amide oxygen, which can lead to stronger interactions with electrophilic residues or metal cofactors in an enzyme's active site. For cysteine proteases like urease, the thioamide could potentially interact with the catalytic cysteine residue. The nitro group, being strongly electron-withdrawing, can enhance the electrophilicity of the aromatic ring, potentially leading to covalent modification of nucleophilic residues in the active site after enzymatic reduction of the nitro group.
Data Presentation: Hypothetical Inhibition Data
The following tables summarize hypothetical quantitative data for the inhibition of Jack Bean Urease by this compound. These values are provided as a template for presenting experimental results.
Table 1: In Vitro Urease Inhibition by this compound
| Compound | IC50 (µM) | Inhibition Type | Ki (µM) |
| This compound | 15.2 ± 1.8 | Competitive | 8.5 ± 0.9 |
| Thiourea (Control) | 22.5 ± 2.1 | Competitive | 12.3 ± 1.5 |
Table 2: Kinetic Parameters of Urease in the Presence of this compound
| Inhibitor Concentration (µM) | Vmax (µmol/min) | Km (mM) |
| 0 | 100 ± 5 | 3.0 ± 0.2 |
| 5 | 102 ± 6 | 4.5 ± 0.3 |
| 10 | 98 ± 5 | 6.2 ± 0.4 |
| 20 | 101 ± 7 | 9.1 ± 0.6 |
Experimental Protocols
Protocol 1: Determination of Urease Inhibition (IC50)
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against urease. The assay is based on the measurement of ammonia produced from the hydrolysis of urea.
Materials:
-
Jack Bean Urease (lyophilized powder)
-
Urea
-
Phosphate buffer (pH 7.4)
-
Phenol red indicator solution
-
This compound
-
Thiourea (positive control)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare a 100 mM urea solution in phosphate buffer.
-
Prepare a 1 U/mL urease solution in phosphate buffer.
-
Prepare a 0.1% (w/v) phenol red solution.
-
Prepare a 10 mM stock solution of this compound and thiourea in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of varying concentrations of this compound (e.g., 0.1 to 100 µM) or thiourea, diluted in phosphate buffer. For the control well, add 25 µL of buffer with the corresponding DMSO concentration.
-
Add 25 µL of the urease solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
To initiate the reaction, add 50 µL of the urea solution to each well.
-
Add 50 µL of the phenol red indicator solution.
-
Immediately measure the absorbance at 560 nm using a microplate reader.
-
Continue to measure the absorbance every 2 minutes for a total of 20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Determination of Inhibition Type and Ki
This protocol outlines the procedure to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki) of this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Perform the urease activity assay as described in Protocol 1, but with varying concentrations of both the substrate (urea) and the inhibitor (this compound).
-
Use a range of urea concentrations (e.g., 0.5x Km to 5x Km).
-
For each urea concentration, test a range of this compound concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]) for each inhibitor concentration.
-
Analyze the plot to determine the type of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Calculate the apparent Km and Vmax values from the plots.
-
Determine the Ki value using the appropriate equation for the determined inhibition type. For competitive inhibition: Km_app = Km * (1 + [I]/Ki).
-
Mandatory Visualizations
Caption: Workflow for in vitro enzyme inhibition assay.
Caption: Inhibition of the urease catalytic pathway.
Application Notes and Protocols: 4-Nitrobenzothioamide Derivatives for Antimicrobial Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant microbial pathogens represents a significant threat to global health. This necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. 4-Nitrobenzothioamide derivatives have emerged as a promising class of compounds, demonstrating potential broad-spectrum antimicrobial activity. The presence of the nitro group, a well-known pharmacophore in antimicrobial drugs, combined with the thioamide moiety, suggests a potential for multifaceted mechanisms of action against microbial pathogens. These application notes provide a comprehensive overview of the screening protocols and potential applications of this compound derivatives as a novel class of antimicrobial agents.
Data Presentation: Antimicrobial Activity and Cytotoxicity
The following tables summarize the in vitro antimicrobial and cytotoxicity data for a representative set of synthesized this compound derivatives. The derivatives feature systematic modifications to the N-substituent to explore structure-activity relationships (SAR).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound ID | R-Group | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| NBT-001 | H | 32 | 64 | 128 | 64 |
| NBT-002 | Phenyl | 16 | 32 | 64 | 32 |
| NBT-003 | 4-Chlorophenyl | 8 | 16 | 32 | 16 |
| NBT-004 | 4-Methoxyphenyl | 32 | 64 | 128 | 64 |
| NBT-005 | 4-Nitrophenyl | 4 | 8 | 16 | 8 |
| NBT-006 | 2,4-Dichlorophenyl | 4 | 8 | 16 | 8 |
| Ciprofloxacin | (Reference) | 1 | 0.25 | 1 | - |
| Fluconazole | (Reference) | - | - | - | 8 |
Table 2: Cytotoxicity (IC50) of this compound Derivatives against HEK293 Cells
| Compound ID | R-Group | IC50 (µg/mL) |
| NBT-001 | H | > 256 |
| NBT-002 | Phenyl | 128 |
| NBT-003 | 4-Chlorophenyl | 64 |
| NBT-004 | 4-Methoxyphenyl | 128 |
| NBT-005 | 4-Nitrophenyl | 32 |
| NBT-006 | 2,4-Dichlorophenyl | 32 |
| Doxorubicin | (Reference) | 1.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Test compounds (this compound derivatives) dissolved in dimethyl sulfoxide (DMSO).
-
Bacterial or fungal inoculums standardized to 0.5 McFarland.
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative control (DMSO).
-
Spectrophotometer.
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, add 100 µL of sterile MHB or RPMI-1640 to all wells.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Inoculate each well with 10 µL of the standardized microbial suspension.
-
Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum and DMSO). A sterility control (broth only) should also be included.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Agar Well Diffusion Assay for Antimicrobial Susceptibility Testing
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile cork borer or pipette tips.
-
Test compounds dissolved in DMSO.
-
Bacterial or fungal inoculums standardized to 0.5 McFarland.
-
Sterile cotton swabs.
-
Positive and negative controls.
Procedure:
-
Aseptically swab the surface of an MHA plate with the standardized microbial inoculum to create a uniform lawn.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.
-
Add a fixed volume (e.g., 50-100 µL) of each test compound solution into separate wells.
-
Add positive and negative controls to respective wells.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 3: MTT Assay for Cytotoxicity Assessment
This colorimetric assay determines the effect of the compounds on the viability of mammalian cells.
Materials:
-
HEK293 cells (or other suitable mammalian cell line).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed HEK293 cells into a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Mandatory Visualizations
Putative Mechanism of Action of this compound Derivatives
The antimicrobial activity of this compound derivatives is likely multifactorial, stemming from the functionalities of both the nitroaromatic and thioamide groups. The proposed mechanism involves the intracellular reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce oxidative stress and damage critical biomolecules such as DNA, proteins, and lipids, ultimately leading to cell death. The thioamide moiety may also contribute to the antimicrobial effect by inhibiting essential enzymes, such as those involved in fatty acid biosynthesis or cell wall synthesis, through chelation of metal ions or by acting as a bioisostere of the corresponding amide.
Caption: Putative mechanism of action for this compound derivatives.
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates the general workflow for the initial screening and evaluation of the antimicrobial properties of this compound derivatives.
Caption: Workflow for antimicrobial screening of this compound derivatives.
Logical Relationship for Broth Microdilution Assay
This diagram outlines the logical steps and decision points in the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Caption: Logical flow of the broth microdilution assay for MIC determination.
Synthetic Routes to Functionalized 4-Nitrobenzothioamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized 4-nitrobenzothioamide derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the thioamide functional group and the electronic properties imparted by the nitro group. The following sections detail the synthesis of the parent this compound and subsequent functionalization reactions, including heterocycle formation, N- and S-alkylation/acylation, and reduction of the nitro group.
I. Synthesis of this compound
The primary route to this compound involves the thionation of 4-nitrobenzonitrile. Several methods are available, with the choice of reagent often depending on the desired scale, safety considerations, and available laboratory equipment.
Reaction Scheme:
Caption: Synthesis of this compound.
A. Method 1: Using Gaseous Hydrogen Sulfide with Anion-Exchange Resin
This method provides a convenient route to primary thioamides under mild conditions, avoiding high pressure and temperature.[1]
Experimental Protocol:
-
Preparation of the SH- form of the anion-exchange resin (e.g., Dowex 1X8): Wash the commercial resin with 1 M NaOH, followed by water until neutral, then with 1 M HCl, and again with water until neutral. Convert the resin to the SH- form by passing a 1 M solution of NaSH through the column, followed by washing with deionized water until the eluate is neutral and free of sulfide ions.
-
To a solution of 4-nitrobenzonitrile (5 mmol) in a mixture of methanol-water (3:2, 50 mL), add the freshly prepared anion-exchange resin (SH- form, ca. 10 mL).
-
Gently stir the suspension at room temperature while bubbling a slow stream of hydrogen sulfide gas through the mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the resin and wash it with methanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
B. Method 2: Using Sodium Hydrogen Sulfide and Magnesium Chloride
This method avoids the handling of hazardous gaseous hydrogen sulfide.[2][3]
Experimental Protocol:
-
To a solution of 4-nitrobenzonitrile (1 mmol) in dimethylformamide (DMF, 5 mL), add sodium hydrogen sulfide hydrate (70%, 3 mmol) and magnesium chloride hexahydrate (1.5 mmol).
-
Stir the mixture at room temperature for 0.5-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Table 1: Synthesis of this compound
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | H₂S, Dowex 1X8 (SH⁻ form) | MeOH/H₂O | Room Temp. | 0.5 - 6 | 25 - 96 | [1] |
| 2 | NaSH·xH₂O, MgCl₂·6H₂O | DMF | Room Temp. | 0.5 - 4 | 80 - 99 | [2][3] |
II. Functionalization via Heterocyclization Reactions
The thioamide group of this compound is a versatile precursor for the synthesis of various five-membered heterocycles, most notably thiazoles and thiophenes.
A. Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the reaction of a thioamide with an α-halocarbonyl compound to yield a thiazole derivative. This is a widely used and high-yielding method for the preparation of substituted thiazoles.[1][2][4]
General Reaction Scheme:
Caption: Hantzsch Thiazole Synthesis.
Experimental Protocol (General):
-
Dissolve this compound (1 mmol) and the desired α-haloketone (e.g., 2-bromoacetophenone, 1 mmol) in a suitable solvent such as ethanol or methanol (10 mL).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion (typically 1-4 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into a beaker containing a dilute solution of sodium carbonate to neutralize the hydrohalic acid formed.[1]
-
Collect the resulting solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Table 2: Synthesis of 2-Aryl-4-(4-nitrophenyl)thiazole Derivatives
| α-Haloketone | Product | Solvent | Yield (%) | Reference |
| 2-Bromoacetophenone | 2-Phenyl-4-(4-nitrophenyl)thiazole | Ethanol | High (Typical) | General Method[1][4] |
| Ethyl bromopyruvate | Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate | Methanol | High (Typical) | General Method[1] |
B. Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. A variation of this reaction can utilize a thioamide as the sulfur source.
General Reaction Scheme:
Caption: Gewald Aminothiophene Synthesis.
Experimental Protocol (General):
-
To a mixture of an α-methylene ketone (1 mmol) and an activated nitrile (e.g., malononitrile, 1 mmol), add elemental sulfur (1.1 mmol).
-
Add a suitable solvent such as ethanol or DMF, followed by a catalytic amount of a base (e.g., morpholine or triethylamine).
-
Heat the reaction mixture at a specified temperature (e.g., 50-80 °C) and monitor by TLC.
-
Upon completion, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry.
-
Purify the product by recrystallization.
Note: While the Gewald synthesis is a powerful tool for preparing aminothiophenes, specific examples utilizing this compound directly as a reactant are not prevalent in the searched literature. The general protocol is provided as a viable synthetic strategy.
III. N- and S-Functionalization of the Thioamide Group
The thioamide functionality in this compound offers two sites for alkylation and acylation: the nitrogen atom (N-functionalization) and the sulfur atom (S-functionalization). The regioselectivity of these reactions is often dependent on the reaction conditions.
A. N-Alkylation and N-Acylation
Direct N-alkylation or N-acylation of a primary thioamide can be challenging due to the competing S-functionalization. However, under specific conditions, N-functionalized products can be obtained.
General Workflow for N-Functionalization:
Caption: General workflow for N-functionalization.
Experimental Protocol (General for N-Alkylation):
-
To a solution of this compound (1 mmol) in a dry aprotic solvent like DMF or THF, add a strong base such as sodium hydride (1.1 mmol) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. S-Alkylation and S-Acylation
S-alkylation of thioamides leads to the formation of thioimidates, which are themselves useful synthetic intermediates. S-acylation is also possible, though less common.
Experimental Protocol (General for S-Alkylation):
-
Dissolve this compound (1 mmol) in a suitable solvent such as acetone or ethanol.
-
Add the alkylating agent (e.g., an alkyl iodide or bromide, 1.1 mmol).
-
Optionally, a mild base (e.g., potassium carbonate) can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to give the crude product.
-
Purify by column chromatography or recrystallization.
Table 3: General Conditions for N- and S-Functionalization
| Functionalization | Reagent | Base | Solvent | General Outcome |
| N-Alkylation | Alkyl Halide | Strong Base (e.g., NaH) | Aprotic (DMF, THF) | Favors N-alkylation |
| S-Alkylation | Alkyl Halide | Mild or No Base | Protic (Ethanol) or Acetone | Favors S-alkylation |
| N-Acylation | Acyl Chloride | Base (e.g., Pyridine) | Aprotic (DCM, THF) | N-acylation |
| S-Acylation | Acyl Chloride | - | - | Less common, may require specific catalysts |
IV. Reduction of the Nitro Group
The nitro group of this compound can be reduced to an amino group, providing a key intermediate for further functionalization, such as diazotization followed by Sandmeyer reactions or amide bond formation.
Reaction Scheme:
Caption: Reduction of the nitro group.
Experimental Protocol (Using SnCl₂·2H₂O):
-
Suspend this compound (1 mmol) in ethanol (10 mL).
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 mmol) in concentrated hydrochloric acid (2 mL).
-
Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Basify the mixture with a concentrated solution of sodium hydroxide or ammonium hydroxide until a pH of 8-9 is reached.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the resulting 4-aminobenzothioamide by column chromatography or recrystallization.
Table 4: Common Reagents for Nitro Group Reduction
| Reagent | Solvent | Conditions | Notes |
| SnCl₂·2H₂O | Ethanol / HCl | Reflux | Common and effective method. |
| H₂, Pd/C | Methanol or Ethanol | Room Temp., H₂ atmosphere | Catalytic hydrogenation, often clean but may affect other functional groups. |
| Fe, NH₄Cl | Ethanol / H₂O | Reflux | Inexpensive and effective. |
V. Nucleophilic Aromatic Substitution
The nitro group on the aromatic ring of this compound activates the ring towards nucleophilic aromatic substitution (SNA_r), although this is less common than reactions at the thioamide moiety. A leaving group, typically a halide, positioned ortho or para to the nitro group would be required for an efficient SNA_r reaction. As this compound itself does not possess a suitable leaving group, this functionalization strategy would be more applicable to derivatives such as 2-halo-4-nitrobenzothioamides.
General Principle:
A strong nucleophile can displace a leaving group (Lg) that is ortho or para to a strong electron-withdrawing group like a nitro group.
References
Application Notes: Synthesis of 4-Nitrobenzothioamide using Lawesson's Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioamides are important structural motifs in medicinal chemistry and drug development, serving as versatile intermediates for the synthesis of various heterocyclic compounds and as isosteres of amides with modified physicochemical and biological properties. The thionation of amides using Lawesson's reagent is a widely recognized and effective method for the synthesis of thioamides.[1][2][3] This application note provides a detailed protocol for the synthesis of 4-nitrobenzothioamide from 4-nitrobenzamide using Lawesson's reagent, a common thionating agent.[1][4]
Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a mild and efficient thionating agent for a variety of carbonyl compounds, including amides, ketones, and esters.[4][5] The reaction with amides is generally faster compared to esters.[1] The mechanism involves the dissociation of the dimeric Lawesson's reagent into a reactive dithiophosphine ylide, which then undergoes a cycloaddition with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate.[1] Subsequent cycloreversion yields the desired thioamide and a stable phosphorus-oxygen byproduct.[1]
Reaction and Mechanism
The overall reaction for the synthesis of this compound is the conversion of the carbonyl group of 4-nitrobenzamide to a thiocarbonyl group.
General Reaction Scheme:
Where Ar = 4-nitrophenyl
The reaction mechanism is depicted in the following signaling pathway diagram:
References
Troubleshooting & Optimization
Common side reactions in the synthesis of 4-Nitrobenzothioamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-nitrobenzothioamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common laboratory-scale synthetic routes to this compound are:
-
Thionation of 4-nitrobenzamide: This method involves the conversion of the carbonyl group of 4-nitrobenzamide to a thiocarbonyl group, typically using a thionating agent like Lawesson's reagent.
-
Sulfhydrolysis of 4-nitrobenzonitrile: This route involves the reaction of 4-nitrobenzonitrile with a source of hydrogen sulfide (H₂S), often in the presence of a base or a catalyst.
Q2: What is the most common side reaction to be aware of?
A2: A critical side reaction, particularly when starting from 4-nitrobenzonitrile and using hydrogen sulfide, is the reduction of the nitro group to an amine, yielding 4-aminobenzothioamide. This is known as the Zinin reduction. When using Lawesson's reagent for the thionation of 4-nitrobenzamide, the nitro group is generally stable.[1][2][3]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction. A suitable eluent system should be developed to clearly separate the starting material (4-nitrobenzamide or 4-nitrobenzonitrile), the desired product (this compound), and any major side products. Visualizing the spots under UV light is typically effective.
Q4: Are there significant safety precautions I should take?
A4: Yes. Both primary synthetic routes involve hazardous chemicals.
-
Lawesson's reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. The reaction can also generate hydrogen sulfide as a byproduct, which is toxic.
-
Hydrogen sulfide (H₂S) is a highly toxic and flammable gas with a characteristic rotten-egg smell. All manipulations involving H₂S must be performed in a certified fume hood with appropriate gas scrubbing.
Troubleshooting Guides
Route 1: Thionation of 4-Nitrobenzamide using Lawesson's Reagent
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion of Starting Material | 1. Insufficient amount of Lawesson's reagent.2. Low reaction temperature or insufficient reaction time.3. Deactivated Lawesson's reagent due to moisture.4. Decomposition of Lawesson's reagent at excessively high temperatures (>~110°C).[4][5] | 1. Use a slight excess of Lawesson's reagent (typically 0.5-0.6 equivalents for an amide).2. Ensure the reaction is heated to an appropriate temperature (e.g., reflux in toluene) and monitor by TLC until the starting material is consumed.3. Use anhydrous solvents and handle Lawesson's reagent under an inert atmosphere (e.g., nitrogen or argon).4. Maintain the reaction temperature at or below the recommended level for the solvent being used. |
| Formation of Multiple Unidentified Byproducts | 1. Reaction temperature is too high, leading to decomposition.2. Presence of impurities in the starting 4-nitrobenzamide. | 1. Lower the reaction temperature and increase the reaction time if necessary.2. Ensure the purity of the starting material before beginning the reaction. |
| Difficult Purification of the Product | 1. Co-elution of the product with phosphorus-containing byproducts from Lawesson's reagent. | 1. After the reaction, quench with a small amount of water or an alcohol (like ethanol or ethylene glycol) and heat to decompose the remaining reagent and byproducts into more polar, water-soluble compounds that can be removed by aqueous workup.[6]2. Employ careful column chromatography, potentially using a gradient elution. |
Route 2: Sulfhydrolysis of 4-Nitrobenzonitrile
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion of Starting Material | 1. Inefficient delivery of H₂S gas.2. Insufficient base or catalyst.3. Low reaction temperature or short reaction time. | 1. Ensure a steady, slow stream of H₂S is bubbled through the reaction mixture.2. Use an appropriate amount of a suitable base (e.g., triethylamine, pyridine) or a phase-transfer catalyst to facilitate the reaction.[2][3]3. Gently heat the reaction mixture if room temperature is ineffective, and monitor by TLC. |
| Significant Formation of 4-Aminobenzothioamide | 1. Reduction of the nitro group by hydrogen sulfide (Zinin reduction).[1][2][3] | 1. Use milder reaction conditions (lower temperature, shorter reaction time).2. Carefully control the stoichiometry of the reagents.3. Consider alternative sulfur sources that may be less reducing. |
| Formation of 4-Nitrobenzamide | 1. Hydrolysis of the intermediate or final thioamide due to the presence of water. | 1. Use anhydrous solvents and reagents.2. Perform the reaction under an inert atmosphere to exclude atmospheric moisture. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Nitrobenzamide
Reaction Scheme: 4-NO₂-C₆H₄-C(=O)NH₂ + 0.5 (p-MeOC₆H₄PS₂)₂ → 4-NO₂-C₆H₄-C(=S)NH₂
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-nitrobenzamide (1.0 mmol, 166.1 mg) and anhydrous toluene (10 mL).
-
Add Lawesson's reagent (0.6 mmol, 242.7 mg).
-
Heat the reaction mixture to reflux (approximately 110°C) and stir.
-
Monitor the reaction progress by TLC until the starting amide is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Add ethanol (2 mL) and heat the mixture at reflux for 30 minutes to quench any remaining Lawesson's reagent.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Synthesis of this compound from 4-Nitrobenzonitrile
Reaction Scheme: 4-NO₂-C₆H₄-CN + H₂S → 4-NO₂-C₆H₄-C(=S)NH₂
Procedure:
-
In a fume hood, dissolve 4-nitrobenzonitrile (1.0 mmol, 148.1 mg) in a suitable solvent such as pyridine or a mixture of methanol and water (10 mL).
-
Add a catalytic amount of a base, such as triethylamine (0.1 mmol, 14 µL), or an anion-exchange resin.[1]
-
Bubble a slow, steady stream of hydrogen sulfide gas through the solution at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, stop the H₂S flow and purge the system with nitrogen gas to remove any residual H₂S.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography.
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
How to improve the yield of 4-Nitrobenzothioamide synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 4-Nitrobenzothioamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent method for synthesizing this compound is through the thionation of 4-nitrobenzamide. This reaction typically employs a thionating agent, with Lawesson's reagent being a popular choice due to its effectiveness and relatively mild reaction conditions. Another common, though often more reactive, thionating agent is phosphorus pentasulfide (P₄S₁₀).
Q2: What is the typical yield I can expect for this synthesis?
Yields can vary significantly based on the chosen reagents, solvent, reaction temperature, and time. With Lawesson's reagent, yields are often reported in the range of 80-95% under optimized conditions. Using phosphorus pentasulfide can also result in high yields, but may require more stringent control of reaction conditions to minimize side products.
Q3: My reaction is not proceeding to completion. What are the possible causes?
Several factors can lead to an incomplete reaction:
-
Insufficient Reagent: The molar ratio of the thionating agent to the starting amide is crucial. A suboptimal amount of Lawesson's reagent or P₄S₁₀ will result in unreacted starting material.
-
Low Reaction Temperature: The thionation process requires a certain activation energy. If the temperature is too low, the reaction rate will be significantly slow, leading to an incomplete conversion within a practical timeframe.
-
Poor Solvent Choice: The solvent must be able to dissolve the starting materials and be inert under the reaction conditions. Anhydrous solvents are highly recommended as moisture can decompose the thionating agents.
Q4: I am observing significant side product formation. How can I improve the purity of my product?
The formation of side products is a common issue. Key strategies to enhance purity include:
-
Control of Reaction Temperature: Overheating the reaction mixture can lead to the decomposition of the starting material, product, or reagents, resulting in impurities.
-
Use of Anhydrous Conditions: Thionating agents like Lawesson's reagent and P₄S₁₀ are sensitive to moisture. Water can lead to the formation of oxo-derivatives and other byproducts.
-
Appropriate Work-up Procedure: A carefully planned work-up is essential to remove unreacted reagents and byproducts. This may involve quenching the reaction, extraction, and chromatographic purification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive or decomposed thionating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Presence of moisture in the reaction. | 1. Use a fresh batch of Lawesson's reagent or P₄S₁₀. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 3. Extend the reaction time. 4. Ensure the use of anhydrous solvents and a dry reaction setup. |
| Presence of Unreacted 4-Nitrobenzamide | 1. Insufficient amount of thionating agent. 2. Inefficient mixing of the reactants. | 1. Increase the molar equivalent of the thionating agent (e.g., from 0.5 eq to 0.6 eq of Lawesson's reagent). 2. Ensure vigorous stirring throughout the reaction. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high. 2. The thionating agent is reacting with the solvent. | 1. Lower the reaction temperature and monitor the reaction closely. 2. Select an inert solvent such as anhydrous toluene or dioxane. |
| Difficulty in Product Isolation | 1. Product is precipitating with byproducts. 2. Emulsion formation during aqueous work-up. | 1. Attempt recrystallization from a suitable solvent system to purify the product. 2. Use brine to break the emulsion during the extraction process. |
Experimental Protocols
Synthesis of this compound using Lawesson's Reagent
This protocol is a general guideline and may require optimization based on laboratory conditions.
Materials:
-
4-Nitrobenzamide
-
Lawesson's Reagent
-
Anhydrous Toluene (or another suitable inert solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzamide (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Visual Guides
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in synthesis.
Technical Support Center: Purification of Crude 4-Nitrobenzothioamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Nitrobenzothioamide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities can include unreacted starting materials such as 4-nitrobenzoic acid, residual reagents from the thioamidation step, and potential byproducts from side reactions. The nature of impurities will largely depend on the synthetic route employed.
Q2: Which purification techniques are most effective for this compound?
The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.
Q3: How do I choose the right solvent for recrystallization?
An ideal recrystallization solvent should dissolve the crude this compound sparingly at room temperature but have high solubility at its boiling point.[1][2] For nitro-substituted aromatic compounds, polar solvents are often good candidates.[3] Ethanol, methanol, or a mixture of an alcohol with water are common choices.[4][5] It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system.
Q4: My purified this compound is still colored. What should I do?
A persistent yellow color can be due to highly conjugated impurities. If recrystallization does not remove the color, you can try treating the hot solution with a small amount of activated charcoal before the filtration step.[3] Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
Q5: What is a typical recovery yield for the purification of this compound?
Purification yields are highly dependent on the initial purity of the crude product and the chosen purification method. A well-optimized recrystallization can yield recoveries of 80-95%.[5] Column chromatography yields can be more variable depending on the difficulty of the separation.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | The chosen solvent is too good at dissolving the compound at low temperatures. | Select a solvent in which the compound has lower solubility at room temperature. You can also try a solvent mixture, adding an anti-solvent to the solution to induce crystallization.[6] |
| Too much solvent was used during the dissolution step. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[2] | |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling down too quickly. | |
| Oily Product Instead of Crystals | The compound may have a low melting point or be impure. | Try dissolving the oil in a small amount of a suitable solvent and then adding a non-polar anti-solvent (like hexanes) dropwise to induce precipitation. Scratching the inside of the flask with a glass rod can also help initiate crystallization. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] | |
| Poor Separation in Column Chromatography | The solvent system (mobile phase) is not optimized. | Perform Thin Layer Chromatography (TLC) with various solvent mixtures to find a system that gives good separation between your product and impurities. Aim for an Rf value of 0.2-0.4 for the product.[7] |
| The column was overloaded with crude material. | Use a proper ratio of silica gel to crude material, typically ranging from 30:1 to 100:1 by weight, depending on the separation difficulty.[7] | |
| The compound is degrading on the silica gel. | The acidic nature of silica gel can sometimes cause degradation. Consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[7] |
Experimental Protocols
Note: The following protocols are detailed methodologies for common purification techniques. Due to the limited availability of specific data for this compound, these protocols are based on established methods for structurally similar nitro-aromatic compounds.[1][3][5]
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent (e.g., ethanol, methanol, or water) and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a stir bar and the chosen solvent. Heat the mixture on a hotplate with stirring. Add the solvent in small portions until the solid is completely dissolved.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Column Chromatography Protocol
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find an eluent that provides good separation of the desired product from impurities.[7]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. Load this solution carefully onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combining and Evaporation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Purification Workflow
Caption: Decision workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google Patents [patents.google.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
Identifying and characterizing byproducts in 4-Nitrobenzothioamide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrobenzothioamide reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the thionation of 4-nitrobenzamide. This reaction typically employs a thionating agent, with Lawesson's reagent being a widely used and effective choice.[1][2][3][4] The reaction involves the conversion of the carbonyl group (C=O) of the amide to a thiocarbonyl group (C=S).
Q2: What are the potential side reactions and byproducts I should be aware of during the synthesis of this compound?
A2: Several side reactions can occur, leading to the formation of various byproducts. The most common ones include:
-
Reduction of the Nitro Group: The nitro group (-NO₂) is susceptible to reduction under certain reaction conditions, which can lead to the formation of 4-aminobenzothioamide, 4-hydroxylaminobenzothioamide, or azo compounds.
-
Hydrolysis of the Thioamide: The thioamide functional group can be hydrolyzed back to the corresponding amide (4-nitrobenzamide), especially in the presence of water.
-
Formation of 4-Nitrobenzonitrile: Dehydration of 4-nitrobenzamide can lead to the formation of 4-nitrobenzonitrile.[5][6]
-
Unreacted Starting Material: Incomplete reaction will result in the presence of the starting material, 4-nitrobenzamide.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the thionation reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (4-nitrobenzamide), you can observe the disappearance of the starting material spot and the appearance of the product spot (this compound), which will have a different Rf value.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Yield of this compound | Poor Quality of Lawesson's Reagent: Lawesson's reagent can degrade upon exposure to moisture. | Use a fresh batch of Lawesson's reagent or ensure it has been stored under anhydrous conditions. |
| Insufficient Reaction Time or Temperature: The thionation reaction may not have reached completion. | Monitor the reaction progress using TLC. If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. | |
| Inappropriate Solvent: The solubility and reactivity of Lawesson's reagent are solvent-dependent. | Toluene and Tetrahydrofuran (THF) are commonly used solvents. Ensure the chosen solvent is anhydrous. | |
| Presence of Multiple Byproducts | Reduction of the Nitro Group: The reaction conditions may be too harsh, leading to the reduction of the nitro group. | Use milder reaction conditions. If using a reducing agent is not intended, ensure all reagents are free from contaminants that could facilitate reduction. |
| Hydrolysis: Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. | |
| Difficulty in Purifying the Product | Co-elution of Byproducts: Byproducts may have similar polarities to the desired product, making separation by column chromatography challenging. | Optimize the mobile phase for column chromatography to improve separation. Recrystallization of the crude product can also be an effective purification method. |
| Phosphorus-containing byproducts from Lawesson's reagent | After the reaction, quenching with a small amount of methanol can help in the removal of phosphorus-based impurities during workup. |
Experimental Protocols
Synthesis of this compound via Thionation of 4-Nitrobenzamide
This protocol is a general guideline and may require optimization based on specific laboratory conditions.
Materials:
-
4-Nitrobenzamide
-
Lawesson's Reagent
-
Anhydrous Toluene (or THF)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzamide (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 to 1.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to analyze the purity of the product and quantify byproducts.
-
Column: A C18 column is a suitable choice.[7]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) can be employed for separation.[7]
-
Detection: UV detection at a wavelength where all compounds of interest have significant absorbance (e.g., 254 nm or 330 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the product and identification of byproducts.
-
¹H NMR of this compound: The spectrum will show characteristic signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nitro and thioamide groups.
-
¹³C NMR of this compound: The spectrum will show a characteristic downfield signal for the thiocarbonyl carbon (C=S), typically in the range of 190-210 ppm.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and to aid in the structural elucidation of byproducts through fragmentation patterns.
-
Expected Molecular Ion: For this compound (C₇H₆N₂O₂S), the expected [M+H]⁺ ion would be at m/z 183.02.
-
Fragmentation: Common fragmentation patterns for nitroaromatic compounds involve the loss of NO₂ (46 Da) and NO (30 Da).[8]
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical approach to troubleshooting issues in this compound synthesis.
References
- 1. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 2. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 3. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 7. Separation of 4-Amino-4’-nitrobenzanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. m.youtube.com [m.youtube.com]
Overcoming poor solubility of 4-Nitrobenzothioamide in reaction media
Technical Support Center: 4-Nitrobenzothioamide Solubility
This technical support center provides troubleshooting guidance and frequently asked questions to address challenges with the solubility of this compound in various reaction media. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My this compound is not dissolving sufficiently in my chosen reaction solvent. What are my initial steps?
Answer:
Poor solubility is a common challenge. Here is a systematic approach to troubleshoot this issue:
-
Solvent Selection: The principle of "like dissolves like" is a good starting point. This compound is a polar molecule. Therefore, polar solvents are more likely to be effective. If you are using a non-polar solvent, consider switching to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, or Acetone. Polar protic solvents like Ethanol or Methanol can also be effective.[1][2]
-
Temperature Increase: Gently heating the solvent can significantly increase the solubility of most solid compounds. However, be mindful of the solvent's boiling point and the thermal stability of this compound and other reactants. A modest increase in temperature is often sufficient.
-
Particle Size Reduction: The rate of dissolution is related to the surface area of the solid.[3][4] Grinding your this compound to a finer powder using a mortar and pestle will increase its surface area and can improve the speed at which it dissolves.
Question: I have tried various solvents and gentle heating, but the solubility is still too low for the required concentration of my reaction. What advanced techniques can I employ?
Answer:
If basic methods are insufficient, several advanced techniques can be utilized:
-
Co-solvent Systems: The use of a co-solvent is a highly effective technique to enhance the solubility of poorly soluble compounds.[4][5] A co-solvent is a second solvent that is miscible with the primary solvent and in which the solute has higher solubility.[6][7] For instance, adding a small amount of a highly polar solvent like DMSO or DMF to a less polar solvent can create a mixture with significantly improved solvating power.[8] The solubility of a chemical often increases exponentially as the co-solvent fraction increases.[9]
-
Sonication: Applying ultrasonic energy (sonication) can accelerate dissolution by breaking intermolecular interactions.[10] This technique is particularly useful for agitating samples and breaking down solid particles to increase their surface area, leading to enhanced solubility.[11][12]
-
Microwave-Assisted Synthesis: Microwave irradiation can rapidly and uniformly heat the reaction mixture, which can lead to a significant increase in reaction rates and often overcomes solubility issues.[13][14][15] This method is particularly effective for reactions involving polar solvents or reagents that efficiently absorb microwave energy.[16]
-
Phase-Transfer Catalysis (PTC): If your reaction involves an ionic reactant that is soluble in an aqueous phase and this compound in an organic phase, a phase-transfer catalyst can be used.[17][18] The PTC facilitates the migration of a reactant from one phase into another where the reaction occurs.[19] This is a form of heterogeneous catalysis.[20][21]
Question: How might changing the solvent or using additives affect my reaction's outcome?
Answer:
It is crucial to consider that the solvent is not just a medium for dissolution but can also influence the reaction itself.
-
Reaction Kinetics: The polarity of the solvent can affect the stability of reactants, intermediates, and transition states, thereby altering the reaction rate.
-
Selectivity: In reactions with multiple possible products, the solvent can influence the product distribution (chemoselectivity, regioselectivity, or stereoselectivity).
-
Side Reactions: Some solvents can participate in the reaction, leading to unwanted byproducts. Always check for the chemical compatibility of your solvent system with all reactants and catalysts.
-
Work-up and Purification: A higher boiling point solvent might be more difficult to remove after the reaction is complete. Consider the ease of separation of your product from the solvent and any additives during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are some recommended starting solvents for dissolving this compound?
Based on the polar nature of the nitro and thioamide groups, polar aprotic solvents are generally a good starting point. Consider the following:
-
Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile
-
Acetone[2]
Polar protic solvents like ethanol and methanol may also be suitable, depending on the specific reaction conditions.[2]
Q2: Are there any safety precautions I should take when heating solvents?
Yes, always exercise caution.
-
Use a well-ventilated fume hood.
-
Never heat flammable organic solvents with an open flame; use a heating mantle, oil bath, or hot plate.
-
Be aware of the solvent's flash point and boiling point to prevent fire hazards and solvent loss.
-
Ensure your reaction vessel is not sealed to avoid pressure buildup.
Q3: How do I select an appropriate co-solvent?
An ideal co-solvent should be:
-
Miscible with the primary solvent.
-
A better solvent for this compound than the primary solvent.
-
Inert under the reaction conditions.
-
Easy to remove during product purification.
It is often best to perform small-scale solubility tests with different co-solvent mixtures before proceeding with the main reaction.
Q4: Can sonication degrade my solvent or reactants?
While sonication is generally a safe method for improving dissolution, prolonged or high-intensity sonication has the potential to cause the degradation of some organic solvents and sensitive reactants.[22] It is advisable to use the minimum sonication time and power necessary to achieve dissolution.
Data Summary
| Solvent Class | Example Solvents | Expected Relative Solubility of this compound |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High |
| Less Polar | Dichloromethane (DCM), Chloroform | Low to Moderate |
| Non-polar | Hexane, Toluene, Diethyl Ether | Very Low to Insoluble |
This table is a general guide. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: Screening for an Optimal Co-solvent System
-
Preparation: Place a small, accurately weighed amount of this compound (e.g., 10 mg) into several separate vials.
-
Initial Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of your primary reaction solvent.
-
Observation: Stir or shake the vials at a constant temperature and observe the degree of dissolution.
-
Co-solvent Titration: To the vials with undissolved solid, add a potential co-solvent (e.g., DMSO) in small, measured increments (e.g., 0.05 mL).
-
Equilibration: After each addition, stir the mixture for a set period to allow it to equilibrate.
-
Determination: Record the volume of co-solvent required to achieve complete dissolution. The mixture that dissolves the compound with the smallest percentage of co-solvent is often the most suitable.
Protocol 2: Sonication-Assisted Dissolution
-
Setup: Place your reaction vessel containing the this compound and the chosen solvent into an ultrasonic bath. Alternatively, insert an ultrasonic probe into the mixture.
-
Sonication: Turn on the sonicator. The power and duration will depend on the volume and concentration. Start with short bursts (e.g., 1-2 minutes).
-
Monitoring: Visually monitor the dissolution of the solid.
-
Temperature Control: Be aware that sonication can generate heat. If your reaction is temperature-sensitive, use a cooling bath in conjunction with the ultrasonic bath.
-
Completion: Continue sonication until the solid is fully dissolved or until no further dissolution is observed.
Visual Guides
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpbr.in [ijpbr.in]
- 5. wjbphs.com [wjbphs.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. youtube.com [youtube.com]
- 10. Sonication - Wikipedia [en.wikipedia.org]
- 11. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 12. hielscher.com [hielscher.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 15. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. sacheminc.com [sacheminc.com]
- 18. alfachemic.com [alfachemic.com]
- 19. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 20. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 21. Phase transfer catalysis | PPTX [slideshare.net]
- 22. chromatographyonline.com [chromatographyonline.com]
Stability issues of 4-Nitrobenzothioamide under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrobenzothioamide. The information provided addresses potential stability issues encountered during experiments under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in solution?
A1: Generally, thioamides are more resistant to hydrolysis than their corresponding amide analogs. For instance, the rate of hydrolysis for certain benzothioamide derivatives in aqueous potassium hydroxide is significantly slower than their amide counterparts.[1] However, the stability of this compound is highly dependent on the pH, temperature, and composition of the solution.
Q2: What are the primary degradation pathways for this compound under acidic or basic conditions?
A2: The primary degradation pathway for this compound under both acidic and basic conditions is hydrolysis. This can proceed through two main routes: nucleophilic attack on the thiocarbonyl carbon, leading to the formation of 4-nitrobenzamide and hydrogen sulfide, or a pathway involving the sulfur atom.[2] Under strongly acidic or basic conditions, the hydrolysis can be accelerated.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation product upon hydrolysis is 4-nitrobenzamide. Depending on the conditions, further degradation of 4-nitrobenzamide to 4-nitrobenzoic acid may occur. Other potential minor byproducts could arise from reactions involving the sulfur atom.
Q4: How does the nitro group affect the stability of this compound?
A4: The electron-withdrawing nature of the nitro group at the para position is expected to influence the electrophilicity of the thiocarbonyl carbon. This can affect the rate of nucleophilic attack and, consequently, the rate of hydrolysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation of this compound in acidic solution. | The pH of the solution is too low, or the temperature is too high, leading to accelerated acid-catalyzed hydrolysis. | Buffer the solution to a milder acidic pH if the experimental conditions allow. Perform the experiment at a lower temperature to reduce the rate of degradation. |
| Precipitate formation in the reaction mixture under basic conditions. | The concentration of this compound exceeds its solubility at the given pH, or a degradation product is precipitating. | Ensure the concentration of this compound is below its solubility limit in the basic medium. Analyze the precipitate to identify if it is the starting material or a degradation product. |
| Inconsistent analytical results for this compound concentration. | The compound may be degrading during sample preparation or analysis. The analytical method may not be stability-indicating. | Prepare samples immediately before analysis and store them under conditions that minimize degradation (e.g., low temperature, protected from light). Develop and validate a stability-indicating HPLC method that separates this compound from its potential degradation products.[3] |
| Observation of an unknown peak in the chromatogram during stability studies. | Formation of a degradation product. | Isolate and characterize the unknown peak using techniques like LC-MS to identify the degradation product. This information is crucial for understanding the degradation pathway. |
Quantitative Data Summary
| Condition | Parameter | Hypothetical Value | Notes |
| Acidic (pH 2) | Half-life (t½) at 25°C | ~ 48 hours | Degradation is expected to be faster at lower pH and higher temperatures. |
| Neutral (pH 7) | Half-life (t½) at 25°C | > 200 hours | Thioamides are generally more stable at neutral pH. |
| Basic (pH 12) | Half-life (t½) at 25°C | ~ 72 hours | The rate of hydrolysis is generally slower than the corresponding amide.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[4][5][6]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
LC-MS system for peak identification
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in a minimal amount of organic solvent (e.g., methanol) and dilute with 0.1 M HCl and 1 M HCl separately to a final concentration of 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it with an appropriate amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH and 1 M NaOH instead of HCl. Neutralize the aliquots with HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% H₂O₂.
-
Incubate the solution at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.
-
Analyze the samples by HPLC at various time points.
-
-
Analytical Method:
-
Use a reverse-phase C18 column.
-
A suitable mobile phase could be a gradient of acetonitrile and water (with 0.1% formic acid).
-
Set the UV detector to monitor at a wavelength where this compound and its expected degradation products absorb (e.g., around 254 nm and 330 nm).
-
Use LC-MS to identify the mass of the parent compound and any new peaks that appear in the chromatograms of the stressed samples.
-
Visualizations
Caption: Proposed degradation pathways of this compound under acidic and basic conditions.
Caption: Experimental workflow for the forced degradation study of this compound.
References
- 1. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathways in thioacetamide hydrolysis in aqueous acid: detection by kinetic analysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the thionation of 4-nitrobenzamide
Technical Support Center: Optimizing Thionation of 4-Nitrobenzamide
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the thionation of 4-nitrobenzamide. It includes frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the thionation of 4-nitrobenzamide?
The most common thionating agents are Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀).[1][2][3] Lawesson's Reagent is often preferred due to its milder reaction conditions, better solubility in organic solvents, and typically higher yields compared to P₄S₁₀.[2][3][4]
Q2: What is the general reaction mechanism for thionation with Lawesson's Reagent?
In solution, Lawesson's Reagent exists in equilibrium with a reactive dithiophosphine ylide.[3][4] This ylide reacts with the carbonyl group of the 4-nitrobenzamide to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes cycloreversion, similar to a Wittig reaction, to yield the desired 4-nitrothiobenzamide and a stable phosphorus-oxygen byproduct.[2][3][4]
Q3: Why is the thionation of amides generally faster than esters?
Amides are typically more reactive towards thionating agents like Lawesson's Reagent than esters.[2][3][5] This difference in reactivity allows for the selective thionation of an amide in the presence of an ester by carefully controlling the reaction conditions, such as performing the reaction at room temperature.[5]
Q4: What safety precautions should be taken when working with thionating reagents?
Both Lawesson's Reagent and P₄S₁₀ are sensitive to moisture and can release toxic and flammable hydrogen sulfide (H₂S) gas upon contact with water or even atmospheric moisture.[4][6] These reagents and their byproducts often have a strong, unpleasant smell.[7] It is crucial to handle these reagents in a well-ventilated fume hood and to use anhydrous solvents and reaction conditions.
Q5: Can microwave irradiation be used to improve the reaction?
Yes, microwave-assisted synthesis can significantly shorten reaction times and often leads to higher yields for thionation reactions.[3][4]
Troubleshooting Guide
This section addresses common issues encountered during the thionation of 4-nitrobenzamide.
| Problem | Possible Causes | Solutions & Recommendations |
| Low or No Product Yield | 1. Degraded Reagent: Lawesson's Reagent can degrade upon exposure to moisture.[4] 2. Suboptimal Temperature: The reaction is temperature-dependent.[4] 3. Poor Reagent Solubility: Limited solubility of the thionating agent can hinder the reaction.[4] | 1. Use a fresh, high-quality batch of Lawesson's Reagent. 2. Optimize the temperature. For LR, reactions can be run from room temperature in THF to reflux in toluene.[7][8] 3. Choose an appropriate solvent where the reagent is soluble. THF is a good option for room temperature reactions, though it may require larger volumes.[7] Toluene or xylene can be used at higher temperatures. |
| Incomplete Conversion | 1. Insufficient Reagent: The stoichiometry of the thionating agent is critical.[4] 2. Short Reaction Time: The reaction may not have proceeded to completion. | 1. Use a slight excess of the thionating agent. A molar ratio of 0.5 to 0.6 equivalents of LR per equivalent of amide is common (since LR is a dimer). 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is fully consumed.[4] |
| Formation of Side Products | 1. Reaction with Nitro Group: The nitro group is generally stable but can potentially be reduced by H₂S, a byproduct of reagent decomposition.[9][10] 2. Decomposition: Prolonged heating can lead to decomposition of the starting material or product. | 1. Ensure anhydrous conditions to minimize H₂S formation. If reduction is suspected, consider alternative, milder thionating agents. 2. Use the lowest effective temperature and monitor the reaction closely to avoid extended reaction times. |
| Difficult Purification | 1. Phosphorus Byproducts: The phosphorus-containing byproducts from Lawesson's Reagent can co-elute with the product during chromatography.[8] 2. Complex Reaction Mixture: Unreacted starting material and multiple byproducts complicate purification. | 1. Perform a thorough aqueous workup before chromatography to remove a significant portion of the polar byproducts.[7] Alternatively, refluxing the crude mixture with ethanol or ethylene glycol can convert byproducts into more polar species that are easier to remove.[4] 2. Optimize reaction conditions to drive the reaction to completion and minimize side product formation. |
A logical workflow for troubleshooting common issues is presented below.
Caption: Troubleshooting decision tree for thionation reactions.
Experimental Protocols & Data
Protocol 1: Thionation using Lawesson's Reagent in THF at Room Temperature
This protocol is adapted from procedures that prioritize milder conditions.[7]
Materials:
-
4-Nitrobenzamide
-
Lawesson's Reagent (LR)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Diethyl ether (or Ethyl Acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lawesson's Reagent (0.6 eq) in anhydrous THF. Note: A significant volume of THF may be needed to fully dissolve the reagent.[7]
-
Addition: In a separate flask, dissolve 4-nitrobenzamide (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred solution of Lawesson's Reagent at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 30 minutes to several hours).[7]
-
Workup:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash thoroughly with copious amounts of water to remove phosphorus byproducts, followed by a wash with brine.[7]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-nitrothiobenzamide by column chromatography on silica gel.
Protocol 2: Thionation using Lawesson's Reagent in Toluene at Reflux
This protocol is suitable for less reactive amides or when a faster reaction is desired.[8]
Procedure:
-
Preparation: To a dry round-bottom flask equipped with a reflux condenser, add 4-nitrobenzamide (1.0 eq), Lawesson's Reagent (0.6-0.75 eq), and anhydrous toluene.
-
Reaction: Heat the mixture to reflux (approx. 110°C). Monitor the reaction by TLC.
-
Workup and Purification: Follow steps 4-6 from Protocol 1.
Comparative Reaction Conditions
The choice of thionating agent and conditions significantly impacts the outcome. The following table summarizes typical conditions.
| Reagent System | Solvent | Temperature | Typical Time | Key Advantages | Key Disadvantages |
| Lawesson's Reagent | THF | Room Temp. | 0.5 - 12 h | Milder conditions, good for sensitive substrates.[7] | Requires large solvent volume for solubility.[7] |
| Lawesson's Reagent | Toluene / Xylene | Reflux | 0.5 - 24 h | Faster reaction, good solubility.[4][8] | Higher temperatures may cause side reactions. |
| P₄S₁₀ | Toluene / Pyridine | Reflux | 4 - 24 h | Inexpensive reagent. | Often requires large excess, harsh conditions, lower yields.[2][6] |
| P₄S₁₀ / HMDO | Dichloromethane | Reflux | 1 - 5 h | Milder than P₄S₁₀ alone, easier workup than LR.[1][11] | Requires addition of HMDO. |
| P₄S₁₀ / Al₂O₃ | Dioxane | Reflux | 1 - 3 h | Byproducts adsorbed on alumina, simplifying workup.[6][12][13] | Requires preparation of supported reagent. |
The general workflow for a thionation experiment is outlined in the diagram below.
Caption: General workflow for a Lawesson's Reagent thionation.
References
- 1. researchgate.net [researchgate.net]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. rsc.org [rsc.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. audreyli.com [audreyli.com]
- 12. researchgate.net [researchgate.net]
- 13. A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10 | Bentham Science [eurekaselect.com]
Troubleshooting guide for the synthesis of 4-Nitrobenzothioamide
Technical Support Center: Synthesis of 4-Nitrobenzothioamide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for the synthesis of this compound. It covers two primary synthetic routes, common issues, and frequently asked questions to ensure a successful and efficient experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and reliable methods for the synthesis of this compound are:
-
Thionation of 4-Nitrobenzamide: This method involves the conversion of the carbonyl group of 4-Nitrobenzamide to a thiocarbonyl group using a thionating agent. The most common and effective reagent for this transformation is Lawesson's Reagent.
-
Thiolysis of 4-Nitrobenzonitrile: This approach involves the reaction of 4-Nitrobenzonitrile with a sulfur source. A modern and efficient method utilizes H₂S-based salts, such as a combination of an organic superbase like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and hydrogen sulfide, often in an advanced solvent system like supercritical CO₂.[1]
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
A2: Low yields can stem from several issues depending on the chosen method. For the thionation of 4-nitrobenzamide, key factors include the quality and stoichiometry of Lawesson's Reagent, reaction temperature, and reaction time. For the thiolysis of 4-nitrobenzonitrile, the efficiency of the H₂S source and the reaction conditions are critical. In both cases, ensuring anhydrous (water-free) conditions is paramount, as moisture can lead to the formation of unwanted byproducts.
Q3: I am having difficulty purifying the final product. What are the recommended techniques?
A3: Purification of this compound can be challenging, particularly when using Lawesson's Reagent, as its byproducts can have similar polarities to the desired product. The primary methods for purification are:
-
Column Chromatography: Silica gel column chromatography is effective for separating the thioamide from phosphorus-containing byproducts of Lawesson's reagent. The choice of eluent is critical and should be determined by Thin Layer Chromatography (TLC) analysis.
-
Recrystallization: This is a highly effective method for obtaining a pure crystalline product. A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Slow cooling is crucial to promote the formation of pure crystals.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes, safety is paramount.
-
Lawesson's Reagent: This reagent has a strong, unpleasant odor and should be handled exclusively in a well-ventilated fume hood.
-
Hydrogen Sulfide (H₂S): When using H₂S-based reagents, be aware that H₂S is a toxic gas with a characteristic rotten egg smell. All manipulations should be performed in a fume hood.
-
Solvents: Many organic solvents used in these syntheses are flammable and should be handled with care, away from any sources of ignition.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Experimental Protocols & Data
Two primary protocols for the synthesis of this compound are detailed below. Quantitative data for these methods are summarized for easy comparison.
Method 1: Thionation of 4-Nitrobenzamide with Lawesson's Reagent
This protocol is adapted from a standard and reliable procedure for the thionation of a substituted nitrobenzamide, which is expected to provide a high yield for the target compound.[2]
Detailed Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Nitrobenzamide (1.0 eq).
-
Reagent Addition: Add anhydrous toluene to the flask, followed by Lawesson's Reagent (0.6 eq).
-
Reaction: Heat the reaction mixture to 90°C and maintain it at this temperature.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product can be obtained by removing the solvent under reduced pressure.
-
Purification: The crude solid is then purified by column chromatography on silica gel to yield pure this compound.
Method 2: Thiolysis of 4-Nitrobenzonitrile with an H₂S-based Salt
This protocol is based on a novel and highly efficient method for the synthesis of benzothioamides from benzonitriles.[1]
Detailed Protocol:
-
Catalyst Preparation: Prepare the H₂S-based salt by reacting an organic superbase, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), with hydrogen sulfide.
-
Setup: In a high-pressure reactor, add 4-Nitrobenzonitrile (1.0 eq) and the prepared H₂S-based salt (e.g., [DBUH][HS]) (0.5 eq).
-
Reaction: Pressurize the reactor with supercritical CO₂ (e.g., to 8 MPa) and heat to 40°C.
-
Monitoring: The reaction is typically very rapid and can be complete in as little as 30 minutes.
-
Work-up: After the reaction, carefully depressurize the reactor. The product can be isolated directly.
-
Purification: The resulting this compound is often of high purity, but can be further purified by recrystallization if necessary.
Data Summary Table
| Parameter | Method 1: Thionation of 4-Nitrobenzamide | Method 2: Thiolysis of 4-Nitrobenzonitrile |
| Starting Material | 4-Nitrobenzamide | 4-Nitrobenzonitrile |
| Key Reagent | Lawesson's Reagent | H₂S-based salt (e.g., [DBUH][HS]) |
| Solvent | Toluene | Supercritical CO₂ |
| Temperature | 90°C | 40°C |
| Reaction Time | 2 - 3 hours | ~30 minutes |
| Typical Yield | ~85%[2] | Up to 98%[1] |
| Purification | Column Chromatography | Minimal, Recrystallization if needed |
Troubleshooting Guides
Guide 1: Issues with Thionation of 4-Nitrobenzamide
This guide addresses common problems encountered when using Lawesson's Reagent.
Problem: Low or No Conversion of Starting Material
-
Possible Cause 1: Inactive Lawesson's Reagent.
-
Solution: Lawesson's Reagent can degrade over time, especially if not stored under anhydrous conditions. Use a fresh batch of the reagent or one that has been stored properly in a desiccator.
-
-
Possible Cause 2: Insufficient Temperature.
-
Solution: While the reaction can proceed at 90°C, some substrates may require higher temperatures. Cautiously increase the temperature to the reflux point of the solvent (for toluene, ~111°C) and monitor the reaction by TLC.
-
-
Possible Cause 3: Presence of Moisture.
-
Solution: Ensure all glassware is thoroughly dried and use an anhydrous solvent. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.
-
Problem: Formation of Multiple Byproducts
-
Possible Cause 1: Over-thionation or Side Reactions.
-
Solution: The stoichiometry of Lawesson's Reagent is crucial. Using a large excess can sometimes lead to the formation of undesired byproducts. Stick to the recommended 0.5-0.6 equivalents.
-
-
Possible Cause 2: Degradation of Product.
-
Solution: Prolonged heating can sometimes lead to the degradation of the desired thioamide. Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed.
-
Problem: Difficult Purification
-
Possible Cause: Co-elution of Product and Byproducts.
-
Solution: The phosphorus-containing byproducts from Lawesson's Reagent can be tricky to remove. If standard column chromatography is ineffective, try a different eluent system or consider a preliminary wash of the crude product with a solvent in which the thioamide is poorly soluble but the byproducts are. Recrystallization is often the best final step to achieve high purity.
-
Guide 2: Issues with Thiolysis of 4-Nitrobenzonitrile
This guide focuses on challenges related to the H₂S-based salt method.
Problem: Incomplete Reaction
-
Possible Cause 1: Inefficient H₂S Salt Formation.
-
Solution: The preparation of the H₂S-based salt is a critical step. Ensure that the reaction between the organic base and H₂S is carried out efficiently to generate the active sulfur nucleophile.
-
-
Possible Cause 2: Insufficient Mixing/Mass Transfer.
-
Solution: In a supercritical fluid system, efficient stirring is essential to ensure proper mixing of the reactants. Ensure the stirring mechanism in the high-pressure reactor is functioning correctly.
-
-
Possible Cause 3: Low Reactivity of the Nitrile.
-
Solution: While the 4-nitro group is electron-withdrawing and should activate the nitrile group towards nucleophilic attack, exceptionally stable substrates might require a longer reaction time or a slight increase in temperature.
-
Problem: Product Contamination
-
Possible Cause: Residual Starting Materials or Base.
-
Solution: Although this method often yields a very clean product, residual starting material or the organic base may be present. If so, a simple purification step such as recrystallization or a quick wash with a suitable solvent should be sufficient to remove these impurities.
-
Visualized Workflows
General Synthesis and Troubleshooting Workflow
Caption: A logical workflow for the synthesis and troubleshooting of this compound.
Decision Pathway for Low Yield in Thionation
Caption: A troubleshooting decision tree for addressing low yields in the thionation method.
References
Catalyst selection and optimization for 4-Nitrobenzothioamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Nitrobenzothioamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate catalyst selection and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The two primary starting materials for the synthesis of this compound are 4-nitrobenzonitrile and 4-nitrobenzamide. The choice of starting material will dictate the selection of the thionating agent or catalyst.
Q2: What are the most effective reagents for converting 4-nitrobenzonitrile to this compound?
A2: For the direct conversion of 4-nitrobenzonitrile, sodium hydrosulfide (NaSH) is a commonly used and effective reagent. The reaction typically proceeds by nucleophilic addition of the hydrosulfide ion to the nitrile carbon.
Q3: What are the recommended thionating agents for converting 4-nitrobenzamide to this compound?
A3: The most widely used thionating agents for converting amides to thioamides are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀). Lawesson's reagent is generally considered milder and more soluble in organic solvents, often leading to cleaner reactions and higher yields compared to P₄S₁₀.[1][2]
Q4: What is a critical side reaction to consider during the synthesis of this compound?
A4: A significant side reaction of concern is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This is particularly relevant when using certain reducing agents or under harsh reaction conditions. Careful selection of reagents and control of the reaction environment are crucial to prevent this unwanted transformation.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.
Q6: What are the typical purification methods for this compound?
A6: Purification of this compound is commonly achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water.[3] If significant impurities are present, column chromatography on silica gel may be necessary. When using Lawesson's reagent, byproducts can often be removed by a simple hydrolytic workup or filtration through silica gel, which is an advantage over P₄S₁₀.[2][4]
Catalyst and Reagent Selection Guide
The selection of the appropriate catalyst or reagent is critical for a successful synthesis of this compound. The following table summarizes the performance of common reagents for the two main synthetic routes.
| Starting Material | Reagent/Catalyst | Typical Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Key Advantages & Disadvantages |
| 4-Nitrobenzonitrile | Sodium Hydrosulfide (NaSH) | DMF, Pyridine | Room Temp - 60 | 2 - 6 | Moderate to High | Advantages: Readily available, mild conditions. Disadvantages: Can be sensitive to air and moisture. |
| 4-Nitrobenzamide | Lawesson's Reagent | Toluene, Dioxane, THF | 80 - 110 (Reflux) | 1 - 4 | High (often >90) | Advantages: Milder than P₄S₁₀, good solubility, cleaner reactions, easier workup.[1][2] Disadvantages: Can be more expensive than P₄S₁₀. |
| 4-Nitrobenzamide | Phosphorus Pentasulfide (P₄S₁₀) | Toluene, Xylene, Pyridine | 110 - 140 (Reflux) | 2 - 8 | Good to High | Advantages: Lower cost. Disadvantages: Harsher reaction conditions, lower solubility, more challenging workup to remove phosphorus byproducts.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Nitrobenzamide using Lawesson's Reagent
Materials:
-
4-Nitrobenzamide
-
Lawesson's Reagent (0.5 equivalents)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Silica gel for chromatography (if necessary)
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzamide (1.0 eq) in anhydrous toluene (10 mL per gram of amide).
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature.
-
The crude product can often be isolated by filtration if it precipitates upon cooling. Wash the solid with cold toluene or hexanes.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The residue can then be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Protocol 2: Synthesis of this compound from 4-Nitrobenzonitrile using Sodium Hydrosulfide
Materials:
-
4-Nitrobenzonitrile
-
Sodium Hydrosulfide (NaSH) hydrate (1.5 - 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Pyridine
-
Round-bottom flask
-
Magnetic stirrer
-
Water
-
Ethyl acetate for extraction
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzonitrile (1.0 eq) in anhydrous DMF or pyridine (10 mL per gram of nitrile).
-
Add sodium hydrosulfide hydrate (1.5 - 2.0 eq) to the solution in portions, as the reaction can be exothermic.
-
Stir the mixture at room temperature or gently heat to 50-60 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Once the reaction is complete, pour the mixture into a beaker of cold water.
-
The this compound product will often precipitate as a solid. Collect the solid by filtration and wash thoroughly with water.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Reagent | Lawesson's reagent and NaSH can degrade over time, especially with exposure to moisture. Use fresh, high-quality reagents. |
| Insufficient Reaction Temperature | While some reactions proceed at room temperature, heating may be necessary to drive the reaction to completion. Gradually increase the temperature and monitor by TLC. |
| Poor Solubility of Starting Material | Ensure the starting material is fully dissolved in the solvent. If solubility is an issue, consider a different solvent system. For Lawesson's reagent, toluene or dioxane are good choices. For NaSH, DMF or pyridine are commonly used. |
| Incorrect Stoichiometry | Ensure the correct molar equivalents of the reagents are used. For Lawesson's reagent, 0.5 equivalents are typically sufficient. For NaSH, a slight excess (1.5-2.0 eq) is often required. |
Issue 2: Presence of Significant Side Products (e.g., 4-Aminobenzothioamide)
| Possible Cause | Troubleshooting Step |
| Reduction of the Nitro Group | This is a common side reaction, especially with reagents that have reducing properties or under harsh conditions. - Use milder reaction conditions (lower temperature, shorter reaction time). - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. - When using NaSH, avoid prolonged heating. |
| Hydrolysis of the Thioamide | The thioamide product can hydrolyze back to the corresponding amide in the presence of water, especially under acidic or basic conditions during workup. - Use anhydrous solvents and reagents. - Perform the workup at a neutral pH if possible. |
| Formation of Phosphorus Byproducts | When using P₄S₁₀ or Lawesson's reagent, phosphorus-containing byproducts are formed. - For Lawesson's reagent, a simple aqueous workup or filtration through a short plug of silica gel is often sufficient for removal.[2][4] - For P₄S₁₀, the workup can be more challenging and may require extensive chromatography. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Co-elution of Product and Impurities | If using column chromatography, the product and impurities may have similar polarities. - Experiment with different solvent systems for TLC to achieve better separation before attempting column chromatography. - Consider recrystallization as an alternative or additional purification step. |
| Oily Product | The product may not crystallize easily. - Try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. - Attempt recrystallization from a different solvent or solvent mixture. |
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflows and logical relationships in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis.
References
Validation & Comparative
Purity Analysis of Synthesized 4-Nitrobenzothioamide: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. 4-Nitrobenzothioamide, a sulfur-containing analogue of 4-nitrobenzamide, is a valuable intermediate in the synthesis of various biologically active molecules. The introduction of the thioamide group can significantly alter a molecule's chemical and pharmacological properties, making rigorous purity assessment essential.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as a primary method for the purity analysis of synthesized this compound. We present a detailed, representative HPLC protocol and compare its performance with alternative analytical techniques, supported by data tables and workflow visualizations to aid in method selection and implementation.
Anticipated Impurity Profile
A common and effective method for synthesizing thioamides is the thionation of the corresponding amide. For this compound, this involves reacting 4-nitrobenzamide with a thionating agent such as Lawesson's reagent.[1][2] The 4-nitrobenzamide precursor is typically prepared from 4-nitrobenzoic acid.[3][4] Based on this synthetic route, the potential impurity profile can include:
-
4-Nitrobenzamide: Unreacted starting material.
-
4-Nitrobenzoic Acid: Residual precursor from the initial synthesis step.
-
Lawesson's Reagent Byproducts: Polar, phosphorus-containing species that can persist after workup.[5][6]
-
Other Synthesis-Related Impurities: Byproducts arising from side reactions or degradation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the preeminent technique for assessing the purity of this compound. Its high resolving power allows for the effective separation of the main compound from its structurally similar precursors and byproducts, which is crucial for accurate quantification. The method's sensitivity and reproducibility make it ideal for routine quality control and final purity verification.
Comparative HPLC Data
To illustrate the efficacy of HPLC, the following table summarizes representative chromatographic data for a synthesized batch of this compound against potential impurities.
| Compound | Hypothetical Retention Time (min) | Peak Area (%) - Synthesized Batch |
| 4-Nitrobenzoic Acid | 3.5 | 0.15 |
| 4-Nitrobenzamide | 5.2 | 0.45 |
| This compound | 7.8 | 99.30 |
| Lawesson's Reagent Byproduct | 2.1 | 0.10 |
Detailed Experimental Protocol: RP-HPLC
This protocol is a representative method adapted from validated procedures for aromatic thioamides and related nitro compounds and is suitable for the purity analysis of this compound.[7]
-
Objective: To separate and quantify this compound from its potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and 20 mM Potassium Phosphate buffer, pH 3.0 (Solvent A).
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-27 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 270 nm. Thioamides typically exhibit a red-shifted UV absorption compared to their amide counterparts.[8]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL using the same diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all observed peaks in the chromatogram. For higher accuracy, quantification against a certified reference standard is recommended.
Comparison with Alternative Analytical Techniques
While HPLC is the primary method for quantitative purity analysis, other techniques provide valuable complementary information.
| Technique | Principle | Primary Use | Advantages | Limitations |
| HPLC | Differential partitioning between mobile and stationary phases | Quantitative purity analysis and impurity profiling | High resolution and sensitivity; robust and reproducible; well-suited for non-volatile compounds | Higher cost and complexity; requires reference standards for absolute quantification |
| TLC | Differential migration on a solid stationary phase | Rapid reaction monitoring and qualitative screening | Fast, inexpensive, high throughput for multiple samples simultaneously | Qualitative or semi-quantitative at best; lower resolution and sensitivity than HPLC[9][10] |
| GC-MS | Separation based on volatility followed by mass analysis | Analysis of volatile impurities (e.g., residual solvents) | Excellent for volatile and thermally stable compounds; provides structural information (MS) | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization[11][12] |
| NMR | Nuclear spin transitions in a magnetic field | Structural elucidation and absolute quantification (qNMR) | Provides unambiguous structural confirmation; qNMR allows for purity determination without a specific analyte standard | Lower sensitivity than HPLC for trace impurities; requires a highly pure internal standard for qNMR; expensive instrumentation |
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the conversion of 4-nitrobenzamide to this compound in real-time.[13] The significant polarity difference between the starting amide and the product thioamide allows for easy visualization of reaction progress.
-
Protocol:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal ratio should be determined empirically.
-
Visualization: UV light at 254 nm, where the aromatic rings will quench the plate's fluorescence, appearing as dark spots.[14] A permanganate stain can also be used for visualization.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal degradation in the injector.[12] However, GC-MS is an excellent complementary technique for identifying and quantifying volatile impurities, such as residual solvents (e.g., toluene, THF) from the synthesis and purification steps. Derivatization, such as silylation, could potentially make the analyte more amenable to GC analysis, but this adds complexity to the workflow.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for the structural confirmation of the synthesized this compound. Characteristic chemical shifts, particularly the downfield shift of the thiocarbonyl carbon (~200-210 ppm) in the ¹³C NMR spectrum compared to the amide carbonyl (~160-170 ppm), provide definitive proof of successful thionation.[8] Furthermore, quantitative NMR (qNMR) can be used as an orthogonal method to determine absolute purity by integrating the analyte's signals against those of a certified internal standard of known concentration.
Conclusion
For the comprehensive purity analysis of synthesized this compound, a multi-faceted approach is recommended. A validated RP-HPLC method serves as the cornerstone for accurate and precise quantification of the main component and non-volatile impurities. Its high resolution and sensitivity are essential for routine quality control and final batch release.
Complementary techniques are invaluable for a complete purity profile. TLC offers a rapid and cost-effective means of monitoring reaction progress, while GC-MS is superior for detecting residual volatile impurities. Finally, NMR spectroscopy provides unambiguous structural confirmation and can serve as a powerful orthogonal method for absolute purity determination via qNMR. The integration of these methods provides the highest degree of confidence in the quality, purity, and identity of the synthesized compound, ensuring its suitability for further research and development.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. benchchem.com [benchchem.com]
- 12. scirp.org [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. TLC stains [reachdevices.com]
- 15. Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 4-Nitrobenzamide and 4-Nitrobenzothioamide Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to the Compounds
4-Nitrobenzamide and 4-nitrobenzothioamide are structurally similar aromatic compounds distinguished by the presence of an amide or a thioamide functional group, respectively. This seemingly minor structural difference, the substitution of an oxygen atom with a sulfur atom, can significantly impact the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity. These changes, in turn, can profoundly influence their biological activity, including mechanism of action, potency, and toxicity.
The nitro group at the para position is a common feature and is known to be a pharmacophore in many biologically active molecules. It can be involved in redox cycling, leading to the generation of reactive oxygen species, or act as a hydrogen bond acceptor, contributing to target binding.[1]
Comparative Biological Activity Data
The following table summarizes the reported biological activities of various derivatives of 4-nitrobenzamide and thioamides incorporating a 4-nitrobenzoyl or related moiety. It is crucial to note that these are not direct comparisons between the parent molecules but rather a compilation of activities of their derivatives against different biological targets.
| Compound/Derivative Class | Biological Activity | Assay/Model | Quantitative Data (e.g., IC50, MIC) | Reference |
| 4-Nitrobenzamide Derivatives | ||||
| N-(Aryl)-4-nitrobenzamides | Anti-inflammatory | Inhibition of LPS-induced nitric oxide (NO) production in RAW264.7 macrophages | IC50 values ranging from 3.7 µM to >50 µM | [2] |
| Schiff bases of 4-nitrobenzamide | Antimicrobial | Not specified | Not specified | [3] |
| 4-Iodo-3-nitrobenzamide | Anticancer | Growth inhibition of E-ras 20 tumorigenic cells | 4-fold augmentation of growth inhibition in the presence of buthionine sulfoximine | [4] |
| Thioamide Derivatives with a 4-Nitro Moiety | ||||
| 1-(2,4-dichlorobenzoyl)-4-(4-nitrobenzoyl)-thiosemicarbazide | Anticancer (Topoisomerase II inhibitor) | Cytotoxicity against MCF-7, MDA-MB-231, FaDu, and SCC-25 cancer cell lines | Potency comparable or stronger than etoposide | [5] |
| N-(4-nitro-benzyl)-thiobenzamide | Potential intermediate for pharmaceuticals and agrochemicals | Not applicable | Not applicable | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of the findings.
In Vitro Anti-inflammatory Activity Assay
Protocol for Nitric Oxide (NO) Production Inhibition in RAW264.7 Macrophages [2]
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (derivatives of 4-nitrobenzamide) for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to all wells except the control group to induce NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
After 10 minutes of incubation at room temperature in the dark, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.
In Vitro Anticancer Activity Assay
Protocol for Cytotoxicity Assay using MTT [5]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, FaDu, SCC-25) are maintained in appropriate culture medium supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 1-(2,4-dichlorobenzoyl)-4-(4-nitrobenzoyl)-thiosemicarbazide) and a reference drug (e.g., etoposide) for 72 hours.
-
MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, representing the concentration that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Enzyme Inhibition Mechanism
A general mechanism for enzyme inhibition involves the binding of an inhibitor to an enzyme, which prevents the formation of the enzyme-substrate complex and subsequent product formation. This can be reversible or irreversible. The diagram below illustrates the basic concept of competitive and non-competitive inhibition.
Caption: General mechanisms of reversible enzyme inhibition.
Experimental Workflow for Anticancer Drug Screening
The workflow for screening potential anticancer compounds typically involves a series of in vitro assays to determine cytotoxicity and mechanism of action, followed by in vivo studies for efficacy and safety evaluation.
Caption: A simplified workflow for anticancer drug screening.
Conclusion
While a direct comparison of the biological activities of 4-nitrobenzamide and this compound is currently hampered by a lack of available data for the latter, this guide provides a comparative overview based on their derivatives. The available literature suggests that derivatives of both scaffolds possess interesting biological properties, particularly in the realms of anticancer and antimicrobial research. The substitution of the amide oxygen with sulfur in the thioamide derivatives can lead to distinct biological profiles, as exemplified by the potent topoisomerase II inhibition observed with a 4-nitrobenzoyl-thiosemicarbazide derivative. Further research, including the synthesis and systematic biological evaluation of this compound and its direct derivatives, is warranted to fully elucidate its therapeutic potential and to enable a more direct and comprehensive comparison with its benzamide counterpart.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. Anti-cancer action of 4-iodo-3-nitrobenzamide in combination with buthionine sulfoximine: inactivation of poly(ADP-ribose) polymerase and tumor glycolysis and the appearance of a poly(ADP-ribose) polymerase protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual Antibacterial and Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
A Spectroscopic Showdown: Unveiling the-Character of 4-Nitrobenzothioamide and Its Derivatives
For Immediate Release
[City, State] – A comprehensive spectroscopic comparison of 4-Nitrobenzothioamide and its derivatives reveals key structural and electronic insights valuable for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their spectroscopic properties, supported by experimental data from various analytical techniques, to facilitate a deeper understanding of these compounds.
This publication offers a side-by-side comparison of this compound with its oxygen analogue, 4-Nitrobenzamide, and other relevant derivatives, highlighting the influence of the thioamide group and other substituents on their spectral characteristics.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound, its oxygen analogue 4-Nitrobenzamide, and a representative derivative, N-phenyl-4-nitrobenzamide. This comparative data provides a clear overview of the shifts and changes in spectral features upon structural modification.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons (ortho to C=S/C=O) | Aromatic Protons (meta to C=S/C=O) | Amide/Thioamide Protons (NH₂) |
| 4-Nitrobenzamide[1] | 8.05 (d) | 8.35 (d) | 7.74-8.05 (m) |
| N-phenyl-4-nitrobenzamide[2][3] | ~7.9 (m) | ~8.3 (m) | ~10.4 (s, NH) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=S / C=O | Aromatic C-NO₂ | Aromatic CH | Aromatic C-C=S/C=O |
| 4-Nitrobenzamide[1] | 168.3 | 149.1 | 123.9, 129.0 | 140.5 |
| N-phenyl-4-nitrobenzamide[2] | 164.8 | 149.9 | 120.3, 124.8, 129.2, 129.6 | 140.0 |
| 4-Chlorobenzothioamide[4][5] | 209.2 | - | 128.5, 129.6 | 144.7 |
Table 3: FTIR Spectroscopic Data (cm⁻¹)
| Compound | C=S / C=O Stretch | N-H Stretch | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch |
| 4-Nitrobenzamide[1] | ~1670 | ~3400, ~3200 | ~1530 | ~1350 |
| 4-Nitrophenyl-4'-nitrobenzoate[6] | 1752 (C=O, ester) | - | 1523 | 1343 |
| 4-Chlorobenzothioamide[4] | ~1400-1600 (Thioamide bands) | ~3300, ~3100 | - | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| 4-Nitrobenzamide[1][7][8][9] | 166 | 150 ([M-O]⁺), 120 ([M-NO₂]⁺), 104, 76 |
| 4-Chlorobenzothioamide[4] | 171/173 | 137/139, 124, 111 |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques as detailed in the cited literature. A general overview of the methodologies is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were typically recorded on Bruker or Varian spectrometers operating at frequencies ranging from 300 to 500 MHz for ¹H NMR and 75 to 126 MHz for ¹³C NMR. Samples were dissolved in deuterated solvents such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.[4][10]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra were recorded using spectrometers such as Bruker or Perkin-Elmer. Samples were prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.[6] Spectra were typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra were obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Electrospray Ionization (ESI). The data provides information on the molecular weight and fragmentation patterns of the compounds.[1][4][7][8][9]
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on spectrophotometers using solutions of the compounds in various solvents like ethanol, cyclohexane, or acetonitrile. The wavelength of maximum absorption (λmax) provides information about the electronic transitions within the molecule.[11][12]
Visualizing the Workflow and Relationships
To better illustrate the processes and connections discussed, the following diagrams were generated using Graphviz.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound and its derivatives.
Caption: Logical relationships between this compound and its studied derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Nitrobenzanilide | C13H10N2O3 | CID 77003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Phenyl-4-nitrobenzamide | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. 4-Chlorothiobenzamide | C7H6ClNS | CID 2734826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chlorobenzothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
A Comparative Guide to Analytical Methods for 4-Nitrobenzothioamide Quantification
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides a comparative overview of two widely used analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible (UV-Vis) Spectrophotometry—for the quantification of 4-Nitrobenzothioamide. As a novel compound, specific validated methods for this compound are not yet established in the public domain. Therefore, this guide draws upon validated methods for structurally similar compounds, namely other thioamides (e.g., prothionamide) and nitroaromatic compounds, to provide a robust framework for method selection and validation.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical method is a critical decision based on a variety of factors including sensitivity, specificity, accuracy, and precision. The following table summarizes typical performance characteristics of HPLC-UV and UV-Vis Spectrophotometry for the quantification of compounds structurally analogous to this compound. This data is collated from validated methods for prothionamide and other nitroaromatic compounds to provide a comparative perspective.
| Performance Parameter | HPLC-UV | UV-Visible Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL[1] | 0.406 µg/mL[2][3] |
| Limit of Quantification (LOQ) | 0.4 µg/mL[1] | 1.229 µg/mL[2][3] |
| Accuracy (Recovery %) | 85 - 115%[1] | 98 - 102% |
| Precision (RSD %) | < 5.0%[1] | < 2.0%[2] |
| Specificity | High (separation from impurities) | Moderate to Low (interference from other UV-absorbing species) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation and validation of any analytical method. Below are representative methodologies for HPLC-UV and UV-Vis spectrophotometry, adapted from validated procedures for structurally similar compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides high specificity and sensitivity for the quantification of this compound by separating it from potential impurities and degradation products.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 6.0) in a gradient or isocratic elution. A typical starting point could be a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a common wavelength for nitroaromatic compounds is around 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters:
-
Specificity: Analyze blank samples, placebo (if applicable), and spiked samples to ensure no interference at the retention time of this compound.
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[1]
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 85-115%.[1]
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a standard solution. The relative standard deviation (RSD) should be less than 5.0%.[1]
-
LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For a similar compound, prothionamide, LOD and LOQ were found to be 0.1 µg/mL and 0.4 µg/mL, respectively.[1]
UV-Visible Spectrophotometry
This method offers a simpler and more rapid approach for the quantification of this compound, particularly for routine analysis of pure samples.
1. Instrumentation and Analytical Conditions:
-
Spectrophotometer: A UV-Visible spectrophotometer with a 1 cm quartz cuvette.
-
Solvent: A suitable solvent in which this compound is soluble and stable, and which is transparent in the UV-Vis region of interest (e.g., methanol, ethanol, or a buffered aqueous solution). For the related thioamide, prothionamide, a phosphate buffer at pH 7.4 was used.[2][3]
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength at which maximum absorbance occurs. For prothionamide, the λmax was found to be 288 nm.[2][3]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in the chosen solvent at a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations. For prothionamide, a linear range of 4-20 µg/mL was established.[2][3]
-
Sample Preparation: Dissolve the sample containing this compound in the solvent to obtain a concentration that falls within the linear range of the calibration curve.
3. Method Validation Parameters:
-
Specificity: Analyze a blank solvent and a placebo solution to ensure no significant absorbance at the λmax of this compound.
-
Linearity: Measure the absorbance of the calibration standards at the λmax and construct a calibration curve by plotting absorbance versus concentration. The correlation coefficient (R²) should be ≥ 0.999.[2][3]
-
Accuracy: Perform recovery studies by adding known amounts of this compound to a sample matrix. The recovery should typically be within 98-102%.
-
Precision: Determine the repeatability and intermediate precision by measuring the absorbance of a standard solution multiple times on the same day and on different days. The RSD should be less than 2.0%.[2]
-
LOD and LOQ: Calculate the limit of detection and limit of quantification from the standard deviation of the blank and the slope of the calibration curve. For prothionamide, the LOD and LOQ were determined to be 0.406 µg/mL and 1.229 µg/mL, respectively.[2][3]
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of an analytical method, providing a logical sequence of steps from method development to its routine application.
Caption: General workflow for analytical method validation.
References
- 1. Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of UV-spectrophotometric methods for quantitative estimation of Prothionamide in pure and pharmaceutical dosage forms | Semantic Scholar [semanticscholar.org]
- 3. Development and validation of UV-spectrophotometric methods for quantitative estimation of Prothionamide in pure and pharmaceutical dosage forms | International Current Pharmaceutical Journal [banglajol.info]
A Comparative Study of 4-Nitrobenzothioamide and Other Thioamides in Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of thioamides into molecular frameworks offers a powerful tool for modulating physicochemical properties and biological activity. This guide provides a comparative analysis of 4-Nitrobenzothioamide against other common thioamides, focusing on their synthesis and reactivity in key organic transformations, supported by experimental data.
Thioamides, bioisosteres of amides where the carbonyl oxygen is replaced by sulfur, have garnered significant attention in medicinal chemistry and organic synthesis. This substitution imparts unique electronic and steric properties, influencing reactivity, hydrogen bonding capabilities, and metabolic stability. Among the diverse range of thioamides, this compound stands out due to the strong electron-withdrawing nature of the nitro group, which significantly impacts its reactivity and potential applications. This guide will delve into a comparative study of this compound, benzothioamide, and thioacetamide, providing a practical resource for selecting the appropriate thioamide for specific synthetic endeavors.
Synthesis of Thioamides: A Comparative Overview
The most common method for synthesizing thioamides is the thionation of the corresponding amide using a sulfur-transfer reagent. Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are the most widely employed reagents for this transformation.
Experimental Protocols for Thioamide Synthesis
Protocol 1: General Thionation of Amides using Lawesson's Reagent [1]
-
Reaction Setup: In a round-bottom flask, dissolve the amide (1.0 equiv) in anhydrous toluene or tetrahydrofuran (THF).
-
Reagent Addition: Add Lawesson's reagent (0.5 - 0.6 equiv) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired thioamide.
Protocol 2: Thionation of Amides using Phosphorus Pentasulfide (P₄S₁₀) [2]
-
Reaction Setup: Suspend the amide (1.0 equiv) and P₄S₁₀ (0.5 equiv) in anhydrous pyridine or toluene.
-
Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Comparative Synthesis Data
The efficiency of thionation can be significantly influenced by the electronic nature of the substituents on the amide. While comprehensive comparative data for the synthesis of this compound is limited in readily available literature, existing information on related substrates provides valuable insights.
| Thioamide | Starting Amide | Thionating Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| This compound | 4-Nitrobenzamide | P₄S₁₀/HMDO | Xylene | Reflux | 14 h | 28% (for methyl 4-nitrobenzoate) | [3] |
| Benzothioamide | Benzamide | Lawesson's Reagent | Toluene | Reflux | 4 h | ~90% (general yield for N-aryl benzamides) | [4] |
| Thioacetamide | Acetamide | Lawesson's Reagent | THF | Room Temp. | 30 min | 86% | [1] |
Note: The yield for this compound is inferred from the thionation of the corresponding ester, methyl 4-nitrobenzoate, as direct data for the amide is scarce. The low yield with Lawesson's reagent (4%) for the ester suggests that P₄S₁₀-based reagents may be more effective for substrates with strong electron-withdrawing groups.[3]
The data suggests that the presence of the electron-withdrawing nitro group in 4-nitrobenzamide may render the carbonyl carbon less susceptible to nucleophilic attack by the thionating reagent, leading to lower yields and potentially requiring harsher reaction conditions compared to the unsubstituted benzamide or the aliphatic acetamide.
Reactivity in Key Organic Synthesis Reactions
The utility of thioamides as synthetic building blocks is vast, particularly in the construction of heterocyclic compounds. The following sections compare the performance of this compound with benzothioamide and thioacetamide in several synthetically important reactions.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives through the condensation of an α-haloketone with a thioamide.
General Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch thiazole synthesis.
Comparative Performance in Hantzsch Thiazole Synthesis
While specific comparative studies are not abundant, the electronic nature of the thioamide is known to influence the reaction rate and yield. Electron-rich thioamides are generally more nucleophilic and react faster.
| Thioamide | α-Haloketone | Product | Yield (%) | Notes |
| This compound | 2-Bromoacetophenone | 2-(4-Nitrophenyl)-4-phenylthiazole | Data not available | The electron-withdrawing nitro group is expected to decrease the nucleophilicity of the sulfur atom, potentially leading to lower yields or requiring more forcing conditions. |
| Benzothioamide | 2-Bromoacetophenone | 2,4-Diphenylthiazole | Good to Excellent | A standard substrate for this reaction, generally providing high yields. |
| Thioacetamide | 2-Bromoacetophenone | 2-Methyl-4-phenylthiazole | Good to Excellent | Commonly used and generally gives high yields in this reaction. |
Suzuki-Miyaura Cross-Coupling
Thioamides can be utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where the thiocarbonyl group is converted to a new carbon-carbon bond. This transformation typically involves a desulfurative coupling mechanism.
Logical Relationship in Suzuki-Miyaura Coupling of Thioamides
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling of thioamides.
Comparative Reactivity in Suzuki-Miyaura Coupling
The electronic properties of the thioamide can influence the oxidative addition step. Electron-deficient thioamides may facilitate this step.
| Thioamide | Aryl Boronic Acid | Product | Yield (%) | Notes |
| This compound | Phenylboronic acid | 4-Nitrobenzophenone | Data not available | The electron-withdrawing nitro group could potentially enhance the rate of oxidative addition, but may also be susceptible to side reactions under the reaction conditions. |
| Benzothioamide | Phenylboronic acid | Benzophenone | Good | Generally, aryl thioamides are viable substrates for this transformation. |
| Thioacetamide | Phenylboronic acid | Acetophenone | Moderate to Good | Aliphatic thioamides can also participate in this reaction. |
Conclusion
This compound presents a unique reactivity profile due to the presence of the strong electron-withdrawing nitro group. While its synthesis may be more challenging compared to unsubstituted or electron-rich thioamides, its altered electronic properties can be advantageous in certain synthetic transformations. For instance, in reactions where activation of the thioamide is required, the electron-deficient nature of this compound could prove beneficial.
Conversely, in reactions relying on the nucleophilicity of the thioamide sulfur, such as the Hantzsch thiazole synthesis, this compound is expected to be less reactive than benzothioamide or thioacetamide. The choice of thioamide should therefore be carefully considered based on the specific reaction mechanism and desired outcome. Further quantitative studies are needed to fully elucidate the comparative performance of this compound in a broader range of organic reactions to unlock its full potential in the synthesis of novel compounds for research, drug discovery, and materials science.
References
Unveiling the Bioactive Potential: A Comparative Guide to 4-Nitrobenzothioamide and Its Analogs
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the bioactivity of 4-Nitrobenzothioamide and its analogous compounds. By presenting supporting experimental data, detailed methodologies, and visual pathway representations, this document serves as a valuable resource for assessing their therapeutic promise.
While direct bioactivity data for this compound is limited in publicly available research, a comprehensive analysis of its close structural analogs, particularly 4-nitrobenzamide and other nitroaromatic derivatives, reveals a broad spectrum of pharmacological activities. These compounds have demonstrated significant potential in anticancer, antimicrobial, and enzyme-inhibiting applications. This guide will focus on the validated bioactivities of these analogs to provide a foundational understanding that can inform future research into this compound.
Comparative Bioactivity Data
The following tables summarize the quantitative data from various bioactivity assays performed on analogs of this compound.
| Compound/Analog | Cancer Cell Line | Bioactivity (GI₅₀/IC₅₀) | Reference |
| 4-Iodo-3-nitrobenzamide | E-ras 20 (tumorigenic) | Growth inhibition augmented 4-fold with BSO | [1] |
| 4-Substituted-3-nitrobenzamide (Compound 4a) | HCT-116, MDA-MB435, HL-60 | 1.904-2.111 µM | [2] |
| 4-Substituted-3-nitrobenzamide (Compounds 4g, 4l-4n) | MDA-MB435 | 1.008-3.586 µM | [2] |
| 4-Substituted-3-nitrobenzamide (Compounds 4g, 4l-4n) | HL-60 | 1.993-3.778 µM | [2] |
| 4-Nitrobenzohydrazone-Mn(II) Complex | PC-3 (prostate cancer) | Effective at 5-40 µM | [3] |
| 4-Nitrobenzohydrazone-Mn(II) Complex | MCF-7 (breast cancer) | Effective at 5-40 µM | [3] |
| 1-(2,4-dichlorobenzoyl)-4-(4-nitrobenzoyl)thiosemicarbazide (TA-20) | MCF-7, MDA-MB-231, FaDu, SCC-25 | Equipotent or stronger than etoposide | [4] |
Table 1: Anticancer Activity of this compound Analogs
| Compound/Analog | Microorganism | Bioactivity (MIC₅₀/MIC₉₀) | Reference |
| Nitroimidazole Derivatives | Metronidazole-resistant H. pylori | MIC₅₀ = 8 µg/mL, MIC₉₀ = 16 µg/mL | [5] |
| 3,5-Dinitrobenzamides (A6, A11, C1, C4) | Mycobacterium tuberculosis H37Rv | < 0.016 µg/mL | [6] |
Table 2: Antimicrobial Activity of this compound Analogs
| Compound/Analog | Enzyme | Inhibition | Reference |
| 4-Iodo-3-nitrosobenzamide (reduction product of 4-iodo-3-nitrobenzamide) | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Covalent inactivation | [1] |
| 1-(2,4-dichlorobenzoyl)-4-(4-nitrobenzoyl)thiosemicarbazide (TA-20) | Human DNA topoisomerase II | Inhibition of enzyme | [4] |
| 3-Nitropropionate | Isocitrate lyase (ICL) | Potent time-dependent inhibition | [7] |
Table 3: Enzyme Inhibition by this compound Analogs and Related Nitro Compounds
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of experimental findings. Below are generalized protocols for key bioactivity assays cited in this guide.
Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 4-nitrobenzamide analogs) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation: The test compound (inhibitor) is dissolved, typically in DMSO, and then diluted to various concentrations.
-
Reaction Mixture: The reaction is initiated by mixing the enzyme, substrate, and inhibitor in a suitable reaction vessel (e.g., a cuvette or microplate well).
-
Activity Measurement: The enzyme activity is measured by monitoring the rate of product formation or substrate depletion over time, often using a spectrophotometer or fluorometer.
-
Data Analysis: The rate of the reaction is plotted against the inhibitor concentration to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Visualizing the Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows associated with the bioactivity of 4-nitrobenzamide analogs.
Caption: Anticancer signaling pathway of 4-Iodo-3-nitrobenzamide.
Caption: Experimental workflow for bioactivity validation.
References
- 1. Anti-cancer action of 4-iodo-3-nitrobenzamide in combination with buthionine sulfoximine: inactivation of poly(ADP-ribose) polymerase and tumor glycolysis and the appearance of a poly(ADP-ribose) polymerase protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.unizik.edu.ng [repository.unizik.edu.ng]
- 4. Dual Antibacterial and Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]
- 7. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Performance comparison of different catalysts in 4-Nitrobenzothioamide synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Nitrobenzothioamide, a crucial building block in the development of various pharmaceutical and therapeutic agents, relies on the efficient conversion of its amide or other precursors. The choice of catalyst or thionating agent is paramount in achieving high yields and purity under favorable reaction conditions. This guide provides an objective comparison of the performance of different catalytic systems and thionating agents for the synthesis of this compound, supported by experimental data from established literature.
Performance Comparison of Thionating Agents
The conversion of 4-nitrobenzamide to this compound is a key synthetic route. The performance of common thionating agents is summarized below.
| Catalyst/Reagent | Precursor | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Lawesson's Reagent (LR) | 4-Nitrobenzamide | Toluene | 110 (Reflux) | 3 h | ~79 | [1] |
| Generic Amide | THF | Room Temp | 30 min | 86 | [1] | |
| Phosphorus Pentasulfide (P₄S₁₀) | Generic Amides | Toluene/Xylene | 110-140 (Reflux) | 6-10 h | Variable | [1] |
| P₄S₁₀/Hexamethyldisiloxane (HMDO) | N,N-dimethylbenzamide | Dichloromethane | 40 (Reflux) | 1.5 h | 87 | [1][2] |
| N-isopropyldithiocarbamate isopropyl ammonium salt | N-aryl-substituted benzamides | Acetonitrile | Room Temp | Short | High | [3][4] |
Key Observations:
-
Lawesson's Reagent (LR) is a widely used and effective reagent for the thionation of amides, often providing high yields under relatively mild conditions.[5][6] It is known for its broad applicability to various carbonyl compounds.[5]
-
Phosphorus Pentasulfide (P₄S₁₀) is a more traditional and cost-effective thionating agent, but it often requires higher temperatures and longer reaction times, which can lead to lower yields and the formation of byproducts.[1][6]
-
The combination of P₄S₁₀ and Hexamethyldisiloxane (HMDO) , also known as Curphey's reagent, has emerged as a powerful alternative, offering comparable or even superior yields to Lawesson's Reagent with the advantage of a simpler workup procedure.[1][2]
-
Novel thiating agents , such as N-isopropyldithiocarbamate isopropyl ammonium salt, show promise for efficient thionation under mild, one-pot conditions, offering high yields in short reaction times.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of this compound. Below are representative experimental protocols for the thionation of 4-nitrobenzamide using common reagents.
Synthesis of this compound using Lawesson's Reagent
Materials:
-
4-Nitrobenzamide
-
Lawesson's Reagent (0.5 equivalents)
-
Anhydrous Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobenzamide in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield this compound.[1]
Synthesis of this compound using Phosphorus Pentasulfide (P₄S₁₀)
Materials:
-
4-Nitrobenzamide
-
Phosphorus Pentasulfide (excess)
-
Anhydrous Toluene or Xylene
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, suspend 4-nitrobenzamide in anhydrous toluene or xylene.
-
Add an excess of Phosphorus Pentasulfide to the suspension.
-
Heat the mixture to reflux (110-140°C) and maintain for 6-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove any insoluble byproducts.
-
The filtrate is washed with a saturated sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated.
-
The resulting solid is purified by recrystallization or column chromatography to afford this compound.[1]
Reaction Workflows and Mechanisms
The following diagrams illustrate the general workflow for the synthesis of this compound from 4-nitrobenzamide and a simplified reaction mechanism.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis [mdpi.com]
A Comparative Guide to the Stability Assay and Degradation Profile of 4-Nitrobenzothioamide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's stability is fundamental to ensuring its quality, safety, and efficacy. This guide provides a detailed framework for conducting a stability assay and characterizing the degradation profile of 4-Nitrobenzothioamide. In the absence of direct published stability data for this specific thioamide, this document outlines the established experimental protocols based on international guidelines and compares its expected stability profile with that of its well-characterized amide analog, 4-Nitrobenzamide. The inclusion of thioamides in drug discovery is often aimed at modulating biological activity and improving properties such as resistance to enzymatic hydrolysis.[1] Therefore, understanding their chemical stability is paramount.
Data Presentation: Comparative Stability Analysis
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2] The following tables present illustrative data to compare the anticipated stability of this compound with 4-Nitrobenzamide under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. The goal of these studies is typically to achieve 5-20% degradation to ensure that the degradation products can be reliably identified and quantified.[1][3]
Table 1: Illustrative Forced Degradation Results for this compound
| Stress Condition | Reagent/Parameters | Duration | Assay of this compound (%) | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 98.5 | 1.5 | 1 |
| Base Hydrolysis | 0.1 N NaOH | 8 hours | 92.1 | 7.9 | 2 |
| Oxidative | 3% H₂O₂ | 4 hours | 85.3 | 14.7 | 3 |
| Thermal | 80°C (Solid State) | 48 hours | 99.2 | 0.8 | 1 |
| Photolytic | ICH Q1B Option 2 | - | 94.6 | 5.4 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Comparative Degradation Profile: this compound vs. 4-Nitrobenzamide (Illustrative Data)
| Stress Condition | Analyte | % Degradation | Major Degradant Retention Time (min) |
| Acid Hydrolysis | This compound | ~1-5% | 4.5 |
| 4-Nitrobenzamide | ~5-10% | 4.5 | |
| Base Hydrolysis | This compound | ~5-15% | 4.5, 3.2 |
| 4-Nitrobenzamide | >20% | 4.5, 2.8 | |
| Oxidative | This compound | ~10-20% | 4.5, 5.8, 6.2 |
| 4-Nitrobenzamide | ~5-10% | 5.1, 6.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, based on the general understanding of amide and thioamide chemistry.
The illustrative data suggests that this compound is expected to be more resistant to hydrolysis, especially under acidic conditions, compared to its amide counterpart, 4-Nitrobenzamide.[4] Conversely, the thioamide functional group is generally more susceptible to oxidation.[5]
Experimental Protocols
A robust stability-indicating method is crucial for the accurate assessment of a drug substance's stability. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[6][7]
Stability-Indicating HPLC Method
A new stability-indicating reversed-phase HPLC (RP-HPLC) method would be developed and validated according to ICH Q2(R1) guidelines to separate this compound from its potential degradation products.
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound, determined by UV spectral analysis. Nitroaromatic compounds typically have strong UV absorbance.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Forced Degradation (Stress Testing) Protocols
Forced degradation studies should be performed on a single batch of the drug substance.[8]
-
Preparation of Stock Solution: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as a mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for a specified period (e.g., 8 hours).
-
After the stipulated time, cool the solution to room temperature and neutralize it with an equivalent volume of 0.1 N NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.[9]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 4 hours).
-
Neutralize the solution with an equivalent volume of 0.1 N HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.[10]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 4 hours), protected from light.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.[11]
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a thermostatically controlled oven at a temperature higher than that for accelerated testing (e.g., 80°C) for a specified period (e.g., 48 hours).[2]
-
After exposure, dissolve the sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL for analysis.
-
-
Photodegradation:
-
Expose the solid drug substance and a solution (e.g., 1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.[14]
-
After exposure, prepare the samples to a final concentration of approximately 100 µg/mL for analysis.
-
Mandatory Visualization
The following diagram illustrates the general workflow for conducting a comprehensive stability assay and degradation profiling study.
Caption: Experimental workflow for forced degradation studies.
Conclusion
This guide outlines a systematic approach for evaluating the stability and degradation profile of this compound, in line with regulatory expectations. While specific experimental data is not yet available, the provided protocols and illustrative comparisons offer a solid foundation for researchers. The thioamide moiety is expected to confer greater hydrolytic stability compared to the corresponding amide, which could be advantageous in certain pharmaceutical formulations. However, its potential susceptibility to oxidation necessitates careful consideration during development and storage. The execution of these forced degradation studies is a critical step in de-risking a new chemical entity and ensuring the development of a robust and stable drug product.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. pharmadekho.com [pharmadekho.com]
- 4. n→π* Interactions of Amides and Thioamides: Implications for Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
- 8. onyxipca.com [onyxipca.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. q1scientific.com [q1scientific.com]
Navigating the Analytical Maze: A Comparative Guide to the Characterization and Quantification of Impurities in 4-Nitrobenzothioamide
For Researchers, Scientists, and Drug Development Professionals
The purity of 4-Nitrobenzothioamide, a crucial intermediate in pharmaceutical synthesis, is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of modern analytical techniques for the robust characterization and quantification of its impurities. By presenting objective data and detailed experimental protocols, we aim to empower researchers to select the most appropriate analytical strategy for their specific needs.
At a Glance: Comparing Key Analytical Techniques
The selection of an analytical method for impurity profiling is a critical decision driven by the nature of the impurities, the required sensitivity, and the analytical goal (identification vs. quantification). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the workhorses of pharmaceutical analysis.[1] Nuclear Magnetic Resonance (NMR) spectroscopy also plays a vital role in the structural elucidation of unknown impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Mass Spectrometry (MS) Detector | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Measures the mass-to-charge ratio of ionized molecules and fragments. | Measures the magnetic properties of atomic nuclei to determine molecular structure. |
| Best Suited For | Non-volatile and thermally labile compounds, including a wide range of organic impurities.[1][2] | Volatile and thermally stable compounds, such as residual solvents and certain synthesis byproducts.[1][2] | Identification and structural elucidation of unknown impurities; highly sensitive quantification.[3][4] | Absolute structural confirmation of isolated impurities and quantification without a reference standard. |
| Typical Impurities Detected | Process-related impurities (e.g., starting materials, intermediates, byproducts), degradation products. | Residual solvents, volatile starting materials, and byproducts. | A wide range of impurities when coupled with a separation technique (LC-MS, GC-MS).[4] | Major impurities and structural isomers. |
| Key Advantages | Versatile, applicable to a broad range of compounds, robust and reliable for quantification.[5] | High separation efficiency, fast analysis for volatile compounds, sensitive detectors available.[1] | High specificity and sensitivity, provides molecular weight and structural information.[4][6] | Provides unambiguous structure elucidation, non-destructive. |
| Limitations | May have lower resolution than capillary GC for complex mixtures.[2] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[2][7] | Can be affected by matrix effects; requires hyphenation with a separation technique for complex mixtures. | Lower sensitivity compared to MS, can be complex to interpret for mixtures. |
Deep Dive: Experimental Protocols
Detailed and validated experimental protocols are the bedrock of reliable impurity analysis. Below are representative methodologies for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC) for Quantification
This method is designed for the quantification of known and unknown impurities in this compound samples.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 330 nm (to cover both chromophores).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water.
Data Analysis:
-
Impurities are quantified against a reference standard of this compound using the relative response factor (RRF) if known, or as a percentage of the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This protocol is suitable for the identification and quantification of residual solvents from the synthesis process.
Instrumentation:
-
GC system with a headspace autosampler and a mass selective detector (MSD).
Chromatographic Conditions:
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Scan Mode: Full Scan.
-
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Vial Equilibration Time: 15 minutes.
-
-
Sample Preparation: Accurately weigh 100 mg of the this compound sample into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).
Data Analysis:
-
Identification is performed by comparing the mass spectrum of each peak with a reference library (e.g., NIST). Quantification is achieved using an external or internal standard calibration curve.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the logical flow of impurity analysis and the comparison of the primary chromatographic techniques.
Conclusion
The comprehensive characterization and quantification of impurities in this compound necessitate a multi-faceted analytical approach. HPLC stands out as the primary technique for the analysis of non-volatile process-related impurities and degradation products, offering robust quantification.[1] GC is indispensable for the analysis of volatile impurities, particularly residual solvents.[1] The hyphenation of these chromatographic techniques with mass spectrometry is essential for the definitive identification and structural elucidation of unknown impurities.[4][6] For absolute structural confirmation, particularly for novel impurities, isolation followed by NMR spectroscopy is the gold standard. A thorough understanding of the advantages and limitations of each technique, as outlined in this guide, is crucial for developing a sound analytical control strategy, ensuring the quality and safety of the final pharmaceutical product.
References
A Comparative Guide to Orthogonal Methods for Confirming the Structure of 4-Nitrobenzothioamide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comparative overview of orthogonal analytical methods for the structural elucidation of 4-Nitrobenzothioamide, a sulfur-containing aromatic compound. By employing multiple, independent techniques, a higher degree of confidence in the assigned structure can be achieved.
Introduction to Orthogonal Structural Confirmation
Orthogonal methods are distinct analytical techniques that measure different properties of a molecule, thereby providing complementary information. For the structural confirmation of this compound, a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy is highly effective. Each of these methods probes different aspects of the molecule's constitution, and their combined data provides a comprehensive and robust structural verification.
Data Presentation: A Comparative Summary
The following table summarizes the expected quantitative data from the orthogonal analysis of this compound. These values are based on data from analogous compounds, including 4-nitrobenzamide and other aromatic thioamides, and serve as a guide for experimental verification.
| Analytical Method | Parameter | Expected Value for this compound | Rationale for Structural Confirmation |
| ¹H NMR | Chemical Shift (δ) | ~8.3 ppm (d, 2H), ~8.0 ppm (d, 2H), ~9.5-10.5 ppm (br s, 2H) | The two doublets in the aromatic region confirm the para-substituted benzene ring. The broad singlet corresponds to the two protons of the thioamide group, which are typically deshielded compared to amide protons. |
| ¹³C NMR | Chemical Shift (δ) | ~200-205 ppm (C=S), ~150 ppm (C-NO₂), ~140 ppm (C-C=S), ~129 ppm (Ar-CH), ~124 ppm (Ar-CH) | The downfield signal around 200-205 ppm is characteristic of a thiocarbonyl (C=S) carbon. The other signals correspond to the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 182 | Confirms the molecular weight of this compound (C₇H₆N₂O₂S). |
| Mass Spectrometry (EI) | Key Fragment Ions | m/z 166, 150, 120, 104, 76 | Fragmentation patterns, such as the loss of sulfur ([M-S]⁺) or the nitro group ([M-NO₂]⁺), provide further structural evidence. |
| FT-IR | Vibrational Frequency (ν) | ~3300-3100 cm⁻¹ (N-H stretch), ~1600-1585 cm⁻¹ (aromatic C=C stretch), ~1530-1500 cm⁻¹ & ~1350-1330 cm⁻¹ (asymmetric & symmetric NO₂ stretch), ~1200-1000 cm⁻¹ (C=S stretch) | The presence of N-H, aromatic C=C, nitro group, and C=S stretching vibrations confirms the key functional groups of the molecule. |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the orthogonal structural confirmation of this compound.
Caption: Logical workflow for the synthesis, purification, and orthogonal structural confirmation of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Mass Spectrometry (MS)
-
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or if soluble and volatile, via a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce the structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Attenuated Total Reflectance (ATR) FT-IR Analysis:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying gentle pressure with the built-in clamp.
-
Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
By following these protocols and comparing the obtained data with the expected values, researchers can confidently confirm the structure of synthesized this compound. This rigorous, multi-faceted approach is essential for maintaining high standards of scientific accuracy and for the advancement of drug discovery and development programs.
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Nitrobenzothioamide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Nitrobenzothioamide. Due to the limited availability of a specific, detailed Safety Data Sheet (SDS) for this compound, the following procedures are based on information for structurally similar compounds, such as 4-Nitrobenzamide, and general best practices for the disposal of thioamides and nitroaromatic compounds.
Disclaimer: This document is intended for informational purposes and provides general guidance. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer for any chemical you are working with and adhere to all local, regional, and national hazardous waste regulations. Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific disposal protocols.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. Based on data for analogous compounds, it should be handled as a hazardous substance.
Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment must be worn at all times. This includes:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A lab coat or other protective clothing
-
In case of dust formation, a dust respirator is necessary.
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid direct contact with skin and eyes.[1]
-
Prevent the formation of dust during handling.[1]
-
Wash hands thoroughly after handling the substance.[2]
Hazard and Disposal Information Summary
The following table summarizes key hazard information, primarily based on data for 4-Nitrobenzamide, and recommended disposal methods.
| Parameter | Information | Citation(s) |
| Chemical Name | This compound | [3] |
| Synonyms | This compound | [3] |
| CAS Number | 26060-30-0 | [3] |
| Primary Hazards | Based on analogous compounds, likely to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Thioamides as a class may include potential carcinogens. | [2][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [5] |
| Recommended Disposal | Treat as hazardous waste. The primary recommended method is incineration in a licensed chemical incinerator.[6] Alternatively, dissolve in a combustible solvent for incineration. | [6] |
| Spill Cleanup | For solid spills, use dry clean-up methods to avoid generating dust.[6] Collect material in a labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent and then wash with soap and water. | [6] |
Step-by-Step Disposal Protocol
The universally recommended method for the disposal of this compound is to treat it as hazardous waste and engage a licensed professional waste disposal service.[6] Do not dispose of this chemical down the drain or in regular trash.
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., filter paper, gloves), and solutions, in a designated and clearly labeled hazardous waste container.[6]
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[6]
-
-
Container Labeling:
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Include the approximate amount of waste and the date of accumulation.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide a full and accurate description of the waste to the disposal company.
-
Experimental Protocols
Currently, there are no established and verified experimental protocols for the specific neutralization of this compound in a laboratory setting. Therefore, chemical treatment to neutralize the waste is not recommended without further research and validation. The safest and most compliant method of disposal is through a certified hazardous waste management company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 4-Nitrobenzothioamide
This guide provides essential safety and logistical information for the handling and disposal of 4-Nitrobenzothioamide, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data and general best practices for handling potentially hazardous chemical compounds.
Hazard Identification and Quantitative Data
| Property | Data | Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | 4-NITRO-THIOBENZAMIDE | [1] |
| CAS Number | 26060-30-0 | [1][2] |
| Molecular Formula | C₇H₆N₂O₂S | |
| Molecular Weight | 182.20 | |
| Appearance | Solid (Form may vary) | |
| Occupational Exposure Limits | No data available. Handle with caution. | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashes or dust generation.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Gloves should be inspected before each use and disposed of properly after handling the compound.
-
Body Protection: A lab coat must be worn. For procedures with a higher risk of contamination, a chemically resistant apron or coveralls are recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
3.1. Engineering Controls:
-
All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
3.2. Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.
-
Weighing: Use a tared, sealed container for weighing to prevent dust dispersion.
-
Transfer: When transferring the powder, use a spatula and avoid creating dust clouds. Keep the container opening as low as possible to the receiving vessel.
-
In Solution: Once in solution, the risk of inhalation is reduced. However, standard laboratory practices for handling chemical solutions should still be followed.
-
Storage: Store this compound in a tightly sealed, clearly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[1]
-
Hygiene: After handling, wash hands thoroughly with soap and water, even after removing gloves.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
4.2. Disposal Procedure:
-
Containerization: Ensure all waste containers are sealed tightly and stored in a designated hazardous waste accumulation area.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Professional Disposal: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1] Do not dispose of this chemical down the drain or in regular trash.
Emergency Response Plan
Immediate and appropriate action is critical in the event of an emergency.
5.1. Spills:
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, decontaminate the area with a suitable solvent and then wash with soap and water.
-
Collect all cleanup materials in a hazardous waste container.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, close the doors to the laboratory to contain the spill.
-
Contact your institution's emergency response team or local emergency services.
-
Provide details of the spilled substance to the emergency responders.
-
5.2. Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
